Avanafil-13C5,15N,d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26ClN7O3 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-[dideuterio(hydroxy)(113C)methyl](2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i2+1,4+1,9+1,14+1D2,16+1,31+1 |
InChI Key |
WEAJZXNPAWBCOA-RADDBRLTSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@@H]1[13CH2][13CH2][13CH2][15N]1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of Avanafil-13C5,15N,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Avanafil-13C5,15N,d2, an isotopically labeled version of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and a clear understanding of its mechanism of action.
Core Chemical Properties
This compound is a stable isotope-labeled internal standard used in the quantitative analysis of Avanafil in biological matrices. The incorporation of five carbon-13 atoms, one nitrogen-15 atom, and two deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based assays.
| Property | Value |
| Molecular Formula | C₁₈¹³C₅H₂₄D₂ClN₆¹⁵NO₃[1] |
| Molecular Weight | 491.92 g/mol [1] |
| Unlabeled CAS Number | 330784-47-9 |
Mechanism of Action: PDE5 Inhibition
Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3] The mechanism of action is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.[2][3] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[2] cGMP is a crucial second messenger that induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[2][3]
Avanafil's role is to inhibit the PDE5 enzyme, which is responsible for the degradation of cGMP.[2][3] By blocking PDE5, Avanafil ensures that cGMP levels remain elevated, thereby prolonging the smooth muscle relaxation and sustaining the erection.[2]
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on general principles of isotopic labeling, the synthesis would likely involve a multi-step process utilizing isotopically labeled starting materials. Key strategies would include:
-
Introduction of 13C: This could be achieved by using a 13C-labeled precursor for the pyrimidine ring or the methoxyphenylacetic acid moiety. For instance, the synthesis could start from 13C-labeled pyrimidine-5-carboxamide or 13C-labeled 4-methoxyphenylacetic acid.
-
Introduction of 15N: The 15N label would likely be incorporated into the pyrimidine ring structure using a 15N-labeled source of nitrogen, such as 15N-ammonia or a 15N-labeled amide.
-
Introduction of Deuterium: The two deuterium atoms are located on the hydroxymethyl group of the pyrrolidine ring. This deuteration could be accomplished through the reduction of a corresponding carboxylic acid or ester precursor with a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD₄).
The synthesis would require careful purification and characterization at each step to ensure the correct incorporation of the isotopes and the desired final product purity.
Analytical Methodologies
The quantification of Avanafil and its isotopically labeled internal standard in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several validated methods have been published, and the general workflow is as follows:
A representative LC-MS/MS protocol would include the following steps:
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., 100 µL of plasma) are spiked with a known concentration of this compound.
-
Proteins are precipitated by the addition of a solvent like acetonitrile.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Avanafil and this compound.
-
Avanafil: The precursor ion (Q1) would be the [M+H]⁺ ion, and a characteristic product ion (Q3) would be selected for quantification.
-
This compound: The precursor ion (Q1) would be the [M+H]⁺ ion (with the corresponding mass shift due to the isotopes), and a corresponding product ion (Q3) would be monitored.
-
-
Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows are optimized to achieve maximum sensitivity.
-
-
Quantification:
-
The peak area ratio of the analyte (Avanafil) to the internal standard (this compound) is calculated.
-
A calibration curve is constructed by analyzing samples with known concentrations of Avanafil.
-
The concentration of Avanafil in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Data Summary
The following table summarizes key pharmacodynamic and pharmacokinetic parameters of unlabeled Avanafil.
| Parameter | Value | Reference |
| In Vitro IC₅₀ for PDE5 | 5.2 nM | [2] |
| Selectivity for PDE5 vs. PDE6 | >100-fold | [2] |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | 30-45 minutes | [2] |
| Plasma Protein Binding | ~99% | [2] |
Conclusion
This compound serves as an essential tool for the accurate and precise quantification of Avanafil in preclinical and clinical research. Its well-defined chemical properties and the established analytical methodologies enable robust bioanalytical assays. A thorough understanding of Avanafil's mechanism of action as a selective PDE5 inhibitor provides the foundation for its therapeutic application in erectile dysfunction. This technical guide consolidates the core knowledge required for researchers and drug development professionals working with this important compound.
References
Avanafil Stable Isotope Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of stable isotope-labeled (SIL) Avanafil as an internal standard in bioanalytical studies. Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Accurate quantification of Avanafil in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. The use of a SIL internal standard is the gold standard for quantitative mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and matrix effects.[2]
Physicochemical Properties of Avanafil and its Stable Isotope Labeled Analog
Stable isotope-labeled Avanafil, such as Avanafil-¹³C-d₃, is chemically identical to the unlabeled drug, but with a higher mass due to the incorporation of heavy isotopes. This mass difference allows for its differentiation from the analyte by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.
Table 1: Physicochemical Properties
| Property | Avanafil | Avanafil-¹³C-d₃ |
| Chemical Formula | C₂₃H₂₆ClN₇O₃ | ¹³CC₂₂H₂₃D₃ClN₇O₃ |
| Molecular Weight | 483.95 g/mol | 488.98 g/mol (approx.) |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Practically insoluble in water, soluble in DMSO and methanol | Similar to Avanafil |
Synthesis of Stable Isotope Labeled Avanafil
While commercially available, understanding the synthetic route of a SIL internal standard is beneficial for researchers. A specific, detailed synthesis protocol for Avanafil-¹³C-d₃ is not publicly available. However, a plausible synthetic strategy would involve the use of isotopically labeled starting materials in one of the established synthetic routes for Avanafil.
Several synthetic routes for Avanafil have been reported, often starting from pyrimidine derivatives.[3][4] For example, a common route involves the coupling of a substituted pyrimidine core with (S)-2-(hydroxymethyl)pyrrolidine, 3-chloro-4-methoxybenzylamine, and a pyrimidin-2-ylmethylamine moiety. To introduce stable isotopes, one or more of these key building blocks would need to be synthesized using ¹³C- and/or deuterium-labeled precursors. For instance, ¹³C-labeled pyrimidine or deuterium-labeled (S)-2-(hydroxymethyl)pyrrolidine could be employed.
Bioanalytical Method Using Avanafil-¹³C-d₃ Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Avanafil in biological matrices. The use of a SIL internal standard like Avanafil-¹³C-d₃ is critical for achieving accurate and precise results.
Experimental Protocol: Quantification of Avanafil in Human Plasma
This protocol is based on a validated bioequivalence study.[2]
3.1.1. Materials and Reagents
-
Avanafil reference standard
-
Avanafil-¹³C-d₃ internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (blank)
3.1.2. Sample Preparation
A protein precipitation method is employed for sample extraction:[2]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Avanafil-¹³C-d₃ internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3.1.3. LC-MS/MS Conditions
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Avanafil and internal standard |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Avanafil | 484.2 → 154.8 m/z[2] |
| Avanafil-¹³C-d₃ | 488.3 → 158.8 m/z[2] |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The method demonstrated linearity in the range of 15.0-6000 ng/mL.[2]
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 15.0 ng/mL.[2]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard.
-
Recovery: Extraction recovery of Avanafil and the internal standard should be consistent and reproducible.
-
Stability: Stability of Avanafil in plasma under various storage conditions (freeze-thaw, short-term, long-term) should be evaluated.
Quantitative Data and Pharmacokinetic Parameters
The use of a stable isotope-labeled internal standard allows for the reliable determination of pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters of Avanafil in Healthy Male Subjects (Single 200 mg Dose) [2]
| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) |
| Cmax (ng/mL) | 1033.4 ± 345.7 | 785.6 ± 298.3 |
| Tmax (hr) | 0.75 (0.50 - 1.50) | 1.25 (0.75 - 3.00) |
| AUC₀-t (ng·hr/mL) | 2487.6 ± 845.9 | 2845.3 ± 987.1 |
| AUC₀-∞ (ng·hr/mL) | 2534.8 ± 863.2 | 2912.5 ± 1012.4 |
| t₁/₂ (hr) | 5.36 ± 1.87 | 6.98 ± 2.45 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.
Visualizations
Signaling Pathway of Avanafil
Avanafil is a PDE5 inhibitor. In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil allows for the accumulation of cGMP, thereby enhancing the erectile response.
Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.
Experimental Workflow for Bioanalysis
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Avanafil in plasma using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Avanafil quantification.
Conclusion
The use of a stable isotope-labeled internal standard, such as Avanafil-¹³C-d₃, is indispensable for the accurate and precise quantification of Avanafil in biological matrices. This technical guide has provided a comprehensive overview of the synthesis considerations, a detailed bioanalytical method protocol, and the expected pharmacokinetic data. The methodologies and data presented herein should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Avanafil.
References
Technical Guide: Certificate of Analysis for Avanafil-13C5,15N,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Avanafil-13C5,15N,d2, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. While a specific Certificate of Analysis for a single batch was not publicly available, this document synthesizes typical analytical data and methodologies based on established research for Avanafil and its analogues.
Compound Information
This compound is a stable isotope-labeled version of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] The incorporation of five Carbon-13 atoms, one Nitrogen-15 atom, and two Deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Avanafil in complex biological matrices.
| Parameter | Value | Reference |
| Product Name | This compound | [2] |
| Molecular Formula | C₁₈¹³C₅H₂₄D₂ClN₆¹⁵NO₃ | [2] |
| Alternate CAS Number (Unlabeled) | 330784-47-9 | [2] |
| Intended Use | Analytical reference standard for method development, validation, and quality control. | [2] |
Quantitative Analytical Data
The following tables summarize the expected quantitative data for a representative batch of this compound, based on typical specifications for stable isotope-labeled internal standards.
Table 1: Purity and Isotopic Enrichment
| Test | Specification |
| Chemical Purity (by HPLC/UPLC) | ≥ 98% |
| Isotopic Purity (by Mass Spectrometry) | ≥ 99% for ¹³C, ≥ 98% for ¹⁵N |
| Deuterium Incorporation | ≥ 98% |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Value |
| Retention Time (UPLC) | ~5.4 min |
| Mass Transition (m/z) | Parent Ion > Fragment Ion (Specific values to be determined during method development) |
Experimental Protocols
Detailed methodologies for the analysis of Avanafil and its isotopically labeled forms are critical for reproducible results. The following protocols are based on published methods for Avanafil analysis.[3][4][5]
Ultra-Performance Liquid Chromatography (UPLC)
A UPLC method is employed for the determination of chemical purity and for the separation of Avanafil from its process-related impurities.[3]
-
Instrumentation: Agilent 1260 UHPLC system or equivalent.[3]
-
Column: Waters ACQUITY HSS C18, 50 mm × 2.1 mm, 1.8 µm particle size.[3]
-
Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 5.0 with formic acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A time-based gradient from Mobile Phase A to Mobile Phase B is used to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 239 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the standard for quantifying Avanafil in biological samples, utilizing this compound as an internal standard.[4][5]
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the UPLC method described above, optimized for compatibility with the mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions for both Avanafil and this compound are monitored.
Visualizations
Avanafil Mechanism of Action
Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow. Avanafil prevents the degradation of cGMP by PDE5, thereby enhancing the erectile response.[1]
Analytical Workflow for Quantification
The quantification of Avanafil in a biological sample using this compound as an internal standard follows a structured workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avanafil 13C5-15N-D2 | Axios Research [axios-research.com]
- 3. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
Avanafil-13C5,15N,d2: A Technical Overview for Researchers
An In-depth Guide to the Molecular Characteristics, Analytical Methodologies, and Mechanism of Action of an Isotopically Labeled PDE5 Inhibitor.
This technical guide provides an in-depth overview of Avanafil-13C5,15N,d2, an isotopically labeled internal standard for the potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, analytical quantification methods, and the biochemical pathway it influences.
Core Molecular Data
Stable isotope-labeled compounds are essential for accurate quantification in bioanalytical studies, primarily when using mass spectrometry-based methods. This compound serves as an ideal internal standard for Avanafil, as it co-elutes chromatographically with the parent drug but is distinguishable by its mass. This ensures precise and accurate measurement by correcting for variations during sample preparation and analysis.
The key molecular information for both Avanafil and its stable isotope-labeled counterpart is summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Avanafil | C₂₃H₂₆ClN₇O₃[1][2][3][4][5] | 483.96[1][5] |
| This compound | C₁₈¹³C₅H₂₄D₂ClN₆¹⁵NO₃[6][7] | 491.92 [6] |
Experimental Protocols: Quantification of Avanafil
The quantification of Avanafil in biological matrices and pharmaceutical formulations is critical for pharmacokinetic, bioequivalence, and quality control studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and selectivity. This compound is an appropriate internal standard for such assays.
Bioanalytical Method for Avanafil in Human Plasma
A validated LC-MS/MS method for the simultaneous determination of Avanafil and other drugs in human plasma has been established. The following protocol provides a general framework:
-
Sample Preparation: A protein precipitation technique is employed for its simplicity and efficiency. To a plasma sample, an internal standard solution (containing this compound) is added, followed by a precipitating agent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatographic Separation:
-
Column: An Agilent Zorbax Eclipse XDB C18 column (4.6 × 50 mm, 1.8 µm) or a similar reversed-phase column can be used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile is typically used. For example, a mobile phase composition of 0.1% formic acid:acetonitrile (60:40, v/v) has been reported.
-
Flow Rate: A flow rate of 0.5 mL/min is suitable for this type of column and separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is effective for Avanafil.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, enhancing selectivity and sensitivity. The MRM transitions would be set for both the analyte (Avanafil) and the internal standard (this compound).
-
This methodology allows for the accurate and precise quantification of Avanafil over a linear range, typically from 10 to 6000 ng/mL in plasma samples.
Mechanism of Action: PDE5 Inhibition Signaling Pathway
Avanafil exerts its therapeutic effect in the treatment of erectile dysfunction by selectively inhibiting phosphodiesterase type 5 (PDE5). The signaling cascade is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum.
Upon release, nitric oxide activates the enzyme guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle cells in the blood vessels of the penis. This vasodilation increases blood flow to the corpus cavernosum, resulting in an erection.
The action of cGMP is terminated by its hydrolysis to GMP by PDE5. Avanafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Purity and Isotopic Enrichment of Avanafil-¹³C₅,¹⁵N,d₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Avanafil-¹³C₅,¹⁵N,d₂, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Avanafil.
Introduction to Avanafil and its Labeled Analog
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] Stable isotope-labeled (SIL) analogs of pharmaceutical compounds, such as Avanafil-¹³C₅,¹⁵N,d₂, are essential reference standards for quantitative bioanalysis.[4][5] They are utilized in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, ensuring accurate quantification of the parent drug in biological matrices.[6] The molecular formula for Avanafil-¹³C₅,¹⁵N,d₂ is C₁₈¹³C₅H₂₄D₂ClN₆¹⁵NO₃.[7]
Quantitative Data Summary
The following tables present illustrative data for the chemical purity and isotopic enrichment of a typical batch of Avanafil-¹³C₅,¹⁵N,d₂. This data is representative and users should refer to the certificate of analysis for specific batch values.
Table 1: Chemical Purity of Avanafil-¹³C₅,¹⁵N,d₂
| Parameter | Specification | Result | Method |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Chiral Purity (HPLC) | ≥ 99.0% Enantiomer | 99.8% | Chiral HPLC |
| Residual Solvents | Conforms to ICH Q3C | Meets requirements | GC-HS |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer |
| Elemental Impurities | Conforms to ICH Q3D | Meets requirements | ICP-MS |
Table 2: Isotopic Enrichment of Avanafil-¹³C₅,¹⁵N,d₂
| Isotope | Specification | Result | Method |
| ¹³C Enrichment | ≥ 99 atom % | 99.2 atom % | LC-MS |
| ¹⁵N Enrichment | ≥ 99 atom % | 99.5 atom % | LC-MS |
| Deuterium Enrichment | ≥ 99 atom % | 99.6 atom % | LC-MS |
| Isotopic Purity | Report Value | 99.1% | LC-MS |
Experimental Protocols
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of Avanafil-¹³C₅,¹⁵N,d₂ by separating it from any structurally related impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a DAD detector.
-
Column: Chromolith® High Resolution RP-18e, 100 × 4.6 mm, or equivalent.[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 15 70 20 70 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of Avanafil-¹³C₅,¹⁵N,d₂ in methanol.
Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method quantifies the isotopic enrichment of Avanafil-¹³C₅,¹⁵N,d₂ by analyzing the mass distribution of the molecular ions.
-
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.[9]
-
Chromatographic Conditions: Same as the HPLC method for chemical purity.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Nebulizer Pressure: 45 psi.
-
Drying Gas Flow: 5 L/min.
-
Drying Gas Temperature: 300 °C.
-
Capillary Voltage: 4000 V.
-
-
Data Acquisition: Full scan mode from m/z 480 to 500 to encompass the isotopic cluster of Avanafil and its labeled analog.
-
Data Analysis: The isotopic enrichment is calculated by comparing the measured isotope distribution with the theoretical distribution.[10][11] Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule are applied.[12]
Visualizations
Avanafil Mechanism of Action
Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][3] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][3] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[1] Avanafil inhibits PDE5, preventing the degradation of cGMP and thus prolonging the erectile response.[1][2]
Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.
Experimental Workflow for Purity and Enrichment Analysis
The following diagram illustrates the logical flow of experiments conducted to assess the quality of Avanafil-¹³C₅,¹⁵N,d₂.
Caption: Workflow for purity and isotopic enrichment analysis.
References
- 1. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 2. Avanafil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. clearsynth.com [clearsynth.com]
- 6. metsol.com [metsol.com]
- 7. Avanafil 13C5-15N-D2 | Axios Research [axios-research.com]
- 8. mdpi.com [mdpi.com]
- 9. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core of Drug Analysis: An In-depth Technical Guide to Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling represents a cornerstone in modern drug discovery and development, providing an unparalleled ability to trace, quantify, and characterize the fate of a drug molecule within a biological system. This technical guide delves into the core principles, methodologies, and applications of isotopic labeling in drug analysis, offering a comprehensive resource for professionals in the field. By leveraging the unique properties of isotopes, researchers can gain critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacokinetic profile and interaction with biological targets.
Fundamental Principles of Isotopic Labeling
Isotopic labeling involves the incorporation of an isotope, a variant of a chemical element with a different number of neutrons, into a drug molecule. This substitution creates a "tagged" version of the compound that is chemically identical to the parent drug but physically distinguishable by its mass.[1] This seemingly simple modification allows for precise tracking and quantification using mass-sensitive analytical techniques.
There are two primary categories of isotopes used in drug analysis:
-
Stable Isotopes: These non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are the most commonly used labels in modern drug metabolism and pharmacokinetic studies.[2] Their stability ensures safety in human studies and simplifies handling, while their mass difference allows for clear differentiation from their endogenous counterparts by mass spectrometry.[1]
-
Radioisotopes: Radioisotopes, including carbon-14 (¹⁴C) and tritium (³H), emit radiation that can be detected and quantified. 14C is considered the "gold standard" for ADME studies due to its long half-life and the fact that carbon is a fundamental component of most drug molecules.[3] Radiolabeling allows for highly sensitive detection and is crucial for mass balance studies, ensuring a complete accounting of all drug-related material.[4]
Applications in Drug Analysis
Isotopic labeling is integral to several key areas of drug development:
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: 14C-labeling is the definitive method for conducting human ADME, or mass balance, studies.[4][5] These studies provide a comprehensive picture of how a drug is absorbed, where it distributes in the body, how it is metabolized into other compounds, and the routes and rates of its elimination.[4]
-
Pharmacokinetics (PK): Stable isotope-labeled drugs are invaluable for pharmacokinetic studies, which examine the time course of a drug's concentration in the body.[6] Co-administration of a labeled intravenous microdose with an unlabeled oral dose allows for the determination of absolute bioavailability in a single study.[5]
-
Metabolite Identification and Quantification: Isotopic labeling, in conjunction with mass spectrometry, greatly facilitates the identification and quantification of drug metabolites.[7][8] The characteristic isotopic signature of the labeled drug helps to distinguish drug-related compounds from endogenous molecules in complex biological matrices.[7]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) utilize stable isotopes to quantify changes in protein expression in response to drug treatment.[1][9][10] This information is critical for understanding a drug's mechanism of action and identifying potential biomarkers.[11]
Quantitative Data Presentation
The ability to generate precise quantitative data is a primary advantage of isotopic labeling. The following tables summarize typical quantitative data obtained from isotopically labeled drug studies.
Table 1: Excretion Profile of a 14C-Labeled Drug in Humans
| Excretion Route | Mean Cumulative Recovery (% of Administered Dose) |
| Urine | 14% |
| Feces | 38% |
| Total Recovery | 52% (at 17 days) |
This table is a representation of data that can be obtained from a human ADME study, as described in reference[12].
Table 2: Pharmacokinetic Parameters of Rezafungin in Different Species
| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
| Rat | IV | 15 mg/kg | - | - | - |
| Monkey | IV | 10 mg/kg | - | - | - |
| Human | IV | 400 mg | - | - | - |
This table illustrates the types of pharmacokinetic parameters determined in studies using 14C-labeled rezafungin, as detailed in reference[12]. Specific values for Cmax, Tmax, and half-life were not provided in a summarized format in the source material.
Table 3: Recovery of 14C-Vatiquinone Radioactivity in Rats [13]
| Rat Type | Time Post-Dose (h) | Mean Cumulative Recovery (%) |
| Intact | 24 | ~89% |
| Intact | 168 | ~95% |
| Bile Duct Cannulated | 48 | >89% |
| Bile Duct Cannulated | 72 | ~94% |
Table 4: Pharmacokinetic Parameters of 14C-CDZ173 in Rats [14]
| Parameter | Group 1 (Conventional Detection) | Group 2 (AMS Detection) |
| Tmax (h) | 0.25 | 0.25 |
| Cmax (µM) | 5.02 | 5.33 |
| Initial Half-life (h) | 3.1 | 3.8 |
| Terminal Half-life (h) | 11 | 28 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are outlines of key experimental protocols.
Protocol for a Human 14C ADME Study
A typical human ADME study involves the administration of a single oral dose of a drug containing a small, safe amount of 14C-labeled compound to healthy volunteers.[4][15]
Methodology:
-
Dose Preparation: A mixture of the unlabeled drug and the 14C-labeled drug is prepared to achieve a total radioactivity of approximately 50-100 µCi.[15]
-
Subject Dosing: Healthy male subjects are administered a single oral dose of the prepared drug.[16]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a period sufficient to ensure recovery of at least 90% of the administered dose.[4][16]
-
Sample Analysis:
-
Total radioactivity in all samples is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[5]
-
Plasma samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of the parent drug and its metabolites.[16]
-
Urine and fecal homogenates are profiled to identify and quantify the excreted metabolites.[13]
-
-
Data Analysis: The data are used to calculate mass balance, routes and rates of excretion, and the pharmacokinetic parameters of the parent drug and its metabolites.[4]
Protocol for LC-MS/MS Analysis of a Deuterated Drug and its Metabolites
The use of deuterated internal standards is a common practice for the accurate quantification of drugs and their metabolites in biological matrices.[17]
Methodology:
-
Sample Preparation (Plasma):
-
A known amount of the deuterated internal standard is spiked into a plasma sample.[17]
-
Proteins are precipitated by adding an organic solvent such as acetonitrile or methanol.[18]
-
The sample is centrifuged, and the supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The drug, its metabolites, and the deuterated internal standard are separated by the LC column.
-
The mass spectrometer is operated in a mode that allows for the simultaneous detection and quantification of the analyte and the internal standard based on their mass-to-charge ratios.[17]
-
-
Data Analysis:
-
The peak area ratio of the analyte to the internal standard is calculated.
-
This ratio is used to determine the concentration of the drug and its metabolites in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in isotopic labeling for drug analysis.
Caption: General Workflow for a Human ADME Study.
Caption: Phases of Drug Metabolism.
Caption: SILAC Workflow for Quantitative Proteomics.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]
- 4. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cidara.com [cidara.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. sgs.com [sgs.com]
- 16. Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling of Avanafil-13C5,15N,d2
This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with Avanafil-13C5,15N,d2. The information is compiled from various sources providing safety data for Avanafil.
Section 1: Substance Identification and Properties
This compound is an isotopically labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor.[1] It is primarily used as a reference standard in analytical and research applications.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈¹³C₅H₂₄D₂ClN₆¹⁵NO₃ | [2][3] |
| Molecular Weight | 491.92 g/mol | [3] |
| CAS Number | Not Available | [2][3] |
| Unlabeled CAS Number | 330784-47-9 | [2][4][5] |
| Appearance | Solid | [4] |
| Purity | ≥ 98% | [6] |
| Isotopic Enrichment | ≥ 99% ¹³C, ≥ 98% ¹⁵N | [6] |
| Solubility | Refer to Certificate of Analysis | [6] |
| Stability | ≥ 1 year | [6] |
Section 2: Hazard Identification and Classification
Avanafil is classified as an irritant to the skin, eyes, and respiratory system according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][7]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Caption: GHS07 - Exclamation Mark for skin, eye, and respiratory irritation.
Section 3: Experimental Protocols for Safe Handling
The following protocols are derived from the precautionary statements and handling advice found in the safety data sheets for Avanafil.
Personal Protective Equipment (PPE) Protocol:
Caption: Recommended Personal Protective Equipment (PPE).
First-Aid Measures Protocol:
References
Methodological & Application
Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Avanafil in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2] It is characterized by a rapid onset of action, with a time to maximum plasma concentration of approximately 30-45 minutes.[3][4] To support pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, a sensitive, specific, and robust bioanalytical method for the quantification of avanafil in biological matrices is essential. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of avanafil in human plasma, utilizing a stable isotope-labeled internal standard (IS), Avanafil-13C5,15N,d2.
Mechanism of Action
Avanafil's therapeutic effect stems from its inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5).[2][5] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase to increase the production of cyclic guanosine monophosphate (cGMP).[1][5] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[1][2][5] PDE5 is the enzyme responsible for the degradation of cGMP.[1][5] By inhibiting PDE5, avanafil ensures that cGMP levels remain elevated, thus prolonging the erectile response.[1][3]
Signaling Pathway: PDE5 Inhibition by Avanafil
Caption: Mechanism of action of Avanafil in the corpus cavernosum.
Experimental Protocols
Materials and Reagents
-
Analytes: Avanafil (≥99.0% purity), this compound (Internal Standard, IS)
-
Solvents: HPLC-grade acetonitrile and methanol, Formic acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or higher
-
Plasma: Blank human plasma with K2-EDTA as anticoagulant
Instrumentation
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at flow rates up to 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Avanafil and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Avanafil stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, CC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
Analytical Workflow
Caption: Workflow for the bioanalysis of Avanafil in plasma.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Desolvation Temp. | 300°C[6] |
| Desolvation Gas Flow | 6 L/min[6] |
| Nebulizer Pressure | 15 psi[6] |
| MRM Transitions | See Table 3 |
Note: While the exact stable isotope specified (13C5,15N,d2) is for illustrative purposes, the mass shift would be +8 Da from the parent compound. The principles of stable isotope dilution LC-MS/MS remain the same.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Avanafil | 484.9 | 375.2 | 100 | 28[6] |
| This compound (IS) | 492.9 | 383.2 | 100 | 28 |
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|
| Avanafil | 1.0 - 5000 | > 0.995 | 1/x² |
Table 5: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | < 10.0 | ± 15.0 | < 12.0 | ± 18.0 |
| Low QC | 3.0 | < 8.0 | ± 10.0 | < 10.0 | ± 12.0 |
| Mid QC | 200 | < 6.0 | ± 8.0 | < 8.0 | ± 10.0 |
| High QC | 4000 | < 5.0 | ± 7.0 | < 7.0 | ± 9.0 |
(Data presented are typical expected values for a validated bioanalytical method)
Table 6: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low QC | 85 - 95 | 88 - 96 | 0.95 - 1.05 | 0.98 - 1.02 |
| High QC | 88 - 96 | 89 - 97 | 0.96 - 1.04 | 0.97 - 1.03 |
(Recovery was consistent and precise across the concentration range. The IS-normalized matrix factor close to 1 indicates effective compensation for matrix effects by the stable isotope-labeled internal standard.)
Table 7: Stability
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-Top (Room Temp) | 8 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles (-80°C to RT) | Stable |
| Long-Term Storage | 90 days at -80°C | Stable |
| Autosampler | 24 hours at 10°C | Stable |
(Stability is demonstrated if the mean concentration is within ±15% of the nominal concentration.)
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of avanafil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[7] The simple protein precipitation sample preparation protocol and a short chromatographic run time of 5 minutes allow for high-throughput analysis. The method is fully validated and suitable for supporting clinical and preclinical studies requiring the measurement of avanafil concentrations.
References
- 1. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Avanafil - Wikipedia [en.wikipedia.org]
- 4. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avanafil-13C5,15N,d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction.[1][2][3] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by minimizing matrix effects and variability in sample preparation and instrument response.[][5]
This document provides detailed application notes and protocols for the use of Avanafil-13C5,15N,d2 as an internal standard in pharmacokinetic studies of Avanafil. The incorporation of stable isotopes at metabolically stable positions ensures that the labeled compound co-elutes with the unlabeled drug and exhibits identical chemical and physical properties during extraction and ionization, thereby providing a reliable method for quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[][5][6]
Pharmacokinetic Profile of Avanafil
Avanafil is characterized by its rapid absorption, with peak plasma concentrations (Cmax) typically reached within 30-45 minutes following oral administration.[2][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2C9, forming metabolites M4 and M16.[1][7][8][9] The parent compound and its major metabolites are highly bound to plasma proteins (approximately 99%).[1][7] Avanafil is primarily excreted as metabolites in the feces (around 62%) and urine (around 21%).[1][2] The terminal elimination half-life of avanafil ranges from 5 to 17 hours.[1]
Data Presentation: Representative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for Avanafil, which can be robustly determined using the protocols described herein.
Table 1: Pharmacokinetic Parameters of Avanafil Following Oral Administration in Healthy Male Volunteers
| Parameter | Value | Reference |
| Tmax (median, hours) | 0.5 - 0.75 | [2][7][10] |
| Cmax (ng/mL) | Dose-proportional | [10][11] |
| AUC (ng·h/mL) | Dose-proportional | [10][11] |
| t1/2 (hours) | 5 - 17 | [1] |
| Protein Binding | ~99% | [1][7] |
Table 2: Pharmacokinetic Parameters of Avanafil in Rat Plasma and Brain After Oral Administration
| Matrix | Cmax (ng/mL) | t1/2 (hours) | Reference |
| Plasma | 1503.82 ± 354.11 | 4.87 ± 0.42 | [12][13] |
| Brain | 141.94 ± 22.57 | 7.05 ± 1.59 | [12][13] |
Experimental Protocols
Protocol 1: Quantification of Avanafil in Human Plasma using LC-MS/MS
Objective: To determine the concentration of Avanafil in human plasma samples over time to establish its pharmacokinetic profile.
Materials:
-
Avanafil analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of Avanafil in methanol. b. Prepare a 1 mg/mL stock solution of this compound in methanol. c. From the stock solutions, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. d. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation): a. Thaw plasma samples to room temperature. b. To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution. c. Vortex for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., Chromolith® High Resolution RP-18e, 100 x 4.6 mm).[3][14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Injection Volume: 5 µL.
-
Gradient: (Example)
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[14]
-
MRM Transitions (Example):
-
Avanafil: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Instrument Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument manufacturer's guidelines.[14]
-
4. Data Analysis: a. Integrate the peak areas for both Avanafil and this compound. b. Calculate the peak area ratio (Avanafil / this compound). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of Avanafil in the unknown samples by interpolating their peak area ratios from the calibration curve. e. Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Visualization of Pathways and Workflows
Avanafil Metabolism Pathway
Caption: Metabolic pathway of Avanafil via CYP3A4 and CYP2C9.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Stendra (Avanafil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tolerability and pharmacokinetics of avanafil, a phosphodiesterase type 5 inhibitor: a single- and multiple-dose, double-blind, randomized, placebo-controlled, dose-escalation study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Quantification of Avanafil in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Accurate and precise quantification of Avanafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Avanafil in human plasma. The use of a stable isotope-labeled (SIL) internal standard (IS) is incorporated to ensure the highest accuracy and precision by compensating for matrix effects, extraction variability, and instrument response fluctuations.[4][5][6] While many published methods utilize structural analogs as internal standards[1][7][8], the protocol detailed here follows best practices by employing a SIL internal standard, which is considered the gold standard in quantitative bioanalysis.[5][6][9]
Experimental Protocol
This protocol is a composite based on validated methodologies for Avanafil quantification and best practices for LC-MS/MS bioanalysis.[1][7][10]
2.1. Materials and Reagents
-
Avanafil analytical standard (≥99.0% purity)
-
Avanafil-d4 (or other stable isotope-labeled variant) as internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Avanafil and Avanafil-d4 in methanol to obtain a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare serial dilutions of the Avanafil stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Avanafil-d4 stock solution with methanol to a final concentration of 50 ng/mL.
2.3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into the appropriately labeled tube.
-
Add 20 µL of the 50 ng/mL internal standard working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: Agilent 1260 UHPLC system or equivalent.[11]
-
Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) or equivalent.[7][8][10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.[7][8][10]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3][12]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Avanafil: Precursor ion (Q1) m/z 484.2 → Product ion (Q3) m/z 375.1.[3]
-
Avanafil-d4 (IS): Precursor ion (Q1) m/z 488.2 → Product ion (Q3) m/z 379.1 (hypothetical, based on a 4 Dalton mass shift).
-
-
MS Parameters:
-
Data Presentation: Summary of Quantitative Performance
The following table summarizes typical validation parameters for Avanafil quantification methods, compiled from published literature. These values demonstrate the performance characteristics expected from the described protocol.
| Parameter | Result | Reference |
| Linearity Range | 10–6000 ng/mL | [7][10] |
| 50–3200 ng/mL | [1] | |
| Correlation Coefficient (r²) | >0.99 | [1] |
| Precision (RSD%) | < 2.0% | [12][13][14] |
| Accuracy (Recovery %) | > 95% | [12][13][14] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [7] |
| 50 ng/mL | [1] | |
| Extraction Recovery | 96.60 ± 2.44% (Plasma) | [1][2] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Avanafil quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantification of Avanafil in human plasma. The protein precipitation sample preparation is rapid and effective, and the use of a stable isotope-labeled internal standard ensures high accuracy and mitigates potential matrix effects. The method is suitable for a variety of research applications, including pharmacokinetics and clinical drug monitoring.
References
- 1. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmace… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Application of Avanafil-13C5,15N,d2 in Drug Metabolism Studies
Application Note & Protocol
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Avanafil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with CYP2C playing a minor role. The major circulating metabolites are M4 and M16, with the M4 metabolite showing some pharmacological activity. The use of stable isotope-labeled compounds, such as Avanafil-13C5,15N,d2, is an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. This isotopically labeled analog serves as an ideal internal standard for quantitative bioanalysis and as a tracer to elucidate metabolic pathways, ensuring accuracy and precision in experimental outcomes.
This document provides detailed application notes and protocols for the utilization of this compound in in vitro and in vivo drug metabolism studies.
Application Notes
The primary applications of this compound in drug metabolism studies include:
-
Quantitative Bioanalysis: It is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify Avanafil and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable quantification.
-
Metabolite Identification: Co-administration of a mixture of labeled and unlabeled Avanafil (a "cocktail" dose) allows for the unambiguous identification of drug-related metabolites in complex biological samples. The characteristic isotopic pattern of the parent drug and its metabolites in the mass spectra simplifies their detection and differentiation from endogenous compounds.
-
Pharmacokinetic Studies: Labeled Avanafil can be administered to subjects already at a steady-state concentration of the unlabeled drug to study its pharmacokinetics without altering the existing therapeutic regimen. This is particularly useful in clinical studies to assess drug-drug interactions or the pharmacokinetics in special populations.
-
Mass Balance Studies: While radioactive labeling is the gold standard, stable isotopes can be used in conjunction with high-resolution mass spectrometry to trace the excretion pathways of the drug and its metabolites.
Data Presentation: Quantitative Analysis of Avanafil Metabolism
The following tables summarize hypothetical quantitative data from in vitro and in vivo studies utilizing this compound as an internal standard for LC-MS/MS analysis.
Table 1: In Vitro Metabolism of Avanafil in Human Liver Microsomes
| Parameter | Value |
| Incubated Avanafil Concentration | 1 µM |
| Incubation Time | 60 min |
| Avanafil Remaining | 35% |
| M4 Metabolite Formed | 450 pmol/mg protein |
| M16 Metabolite Formed | 150 pmol/mg protein |
| Intrinsic Clearance (CLint) | 125 µL/min/mg protein |
Table 2: Pharmacokinetic Parameters of Avanafil in Human Plasma Following a Single Oral Dose
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 1503.82 ± 354.11 |
| Tmax (h) | 0.5 - 0.75 |
| AUC0-t (ng·h/mL) | 4500 ± 950 |
| t1/2 (h) | 5.36 - 10.66 |
| CL/F (L/h) | 45 ± 10 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Avanafil using Human Liver Microsomes
This protocol outlines the procedure to determine the metabolic stability and metabolite formation of Avanafil in human liver microsomes.
1. Materials and Reagents:
-
Avanafil
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Methanol (for stock solutions)
-
96-well incubation plates
-
LC-MS/MS system
2. Procedure:
-
Prepare a 1 mM stock solution of Avanafil in methanol.
-
Prepare a 1 µM working solution of Avanafil in phosphate buffer.
-
Prepare a working solution of this compound (100 ng/mL) in ACN with 0.1% formic acid to be used as the stop/internal standard solution.
-
In a 96-well plate, add phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the Avanafil working solution to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 2 volumes of the cold stop/internal standard solution.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Avanafil and its metabolites.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific transitions for Avanafil, its metabolites (M4, M16), and this compound.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats following oral administration of Avanafil.
1. Materials and Reagents:
-
Avanafil
-
This compound (as internal standard)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300 g)
-
Blood collection tubes (e.g., with K2EDTA)
-
Acetonitrile with 0.1% formic acid
2. Procedure:
-
Fast the animals overnight with free access to water.
-
Prepare a dosing formulation of Avanafil in the vehicle at a suitable concentration (e.g., 1 mg/mL).
-
Administer a single oral dose of Avanafil (e.g., 5 mg/kg) to each rat.
-
Collect blood samples (approx. 100 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Immediately place blood samples into K2EDTA tubes and centrifuge at 13,000 rpm for 5 minutes to obtain plasma.
-
Store plasma samples at -80°C until analysis.
3. Sample Preparation and Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing this compound (100 ng/mL) for protein precipitation and internal standard addition.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.
-
Construct a calibration curve using blank plasma spiked with known concentrations of Avanafil.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Visualizations
Caption: Workflow for in vitro metabolism studies of Avanafil.
Caption: Primary metabolic pathways of Avanafil.
Caption: Rationale for using a stable isotope-labeled internal standard.
Application Notes and Protocols for Avanafil Analysis: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Avanafil in biological matrices. The following sections offer a comprehensive overview of commonly used techniques, including Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE), complete with quantitative data, detailed experimental procedures, and visual workflows to guide researchers in achieving accurate and reproducible analytical results.
Introduction
Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate quantification of Avanafil in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Effective sample preparation is a critical step to remove interfering substances from the complex biological matrix, thereby enhancing the sensitivity and reliability of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Avanafil
Avanafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5). In the physiological process of penile erection, nitric oxide (NO) is released, which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation in the corpus cavernosum and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil enhances the effect of NO, leading to a more pronounced and sustained erectile response.
References
Application Notes and Protocols for the Chromatographic Separation of Avanafil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction, and its primary metabolites.[1][2] The methods outlined below are essential for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
Introduction
Avanafil is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites.[1] Accurate and robust analytical methods are crucial for the quantitative determination of Avanafil and its metabolites in various biological matrices and pharmaceutical preparations. This document details validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods coupled with different detection techniques.
Chromatographic Methods and Quantitative Data
Several chromatographic methods have been developed and validated for the analysis of Avanafil and its metabolites. The choice of method depends on the matrix, the required sensitivity, and the available instrumentation. The following tables summarize the key quantitative data from various published methods.
Table 1: HPLC-UV Method for Avanafil in Pharmaceutical Formulations
| Parameter | Value | Reference |
| Column | Inertsil ODS C18 (4.6 x 250mm, 5µm) | |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid (75:25 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 246 nm | |
| Retention Time | 3.14 min | |
| Linearity Range | 0.5 - 10 µg/mL | |
| Limit of Detection (LOD) | 0.02 µg/mL | |
| Limit of Quantification (LOQ) | 0.08 µg/mL |
Table 2: LC-MS/MS Method for Avanafil and its Metabolites in Rat Plasma and Brain
| Parameter | Value | Reference |
| Column | Nucleodur C18 | [3][4] |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile (29:71, v/v) | [3][4] |
| Flow Rate | 0.5 mL/min | [3][4] |
| Detection | Triple Quadrupole Mass Spectrometer (QqQ-MS) in Positive Multiple Reaction Monitoring (MRM) mode | [3][4] |
| Retention Time (Avanafil) | 11.65 min | [4] |
| Recovery (Plasma) | 96.60 ± 2.44% | [1][3] |
| Recovery (Brain) | 94.50 ± 1.86% | [1][3] |
Table 3: UPLC Method for Avanafil and its Process-Related Impurities
| Parameter | Value | Reference |
| Column | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) | [5][6][7] |
| Mobile Phase | A: 20 mM Ammonium Formate (pH 5.0) B: Acetonitrile (Gradient) | [7] |
| Flow Rate | Not Specified | |
| Detection Wavelength | 239 nm | [5][6][7] |
| Column Temperature | 35 °C | [5][6] |
| Linearity, Precision, Accuracy | Method validated with satisfactory results | [5][6] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma and Brain)
This protocol is based on a liquid-liquid extraction method for the recovery of Avanafil and its metabolites from rat plasma and brain homogenates.[1][3]
Materials:
-
Rat plasma or brain homogenate
-
Internal Standard (IS) solution (e.g., 250 µg/mL of a suitable compound)
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 100 µL of plasma or brain homogenate into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 1 mL of acetonitrile.
-
Vortex the mixture for 10 seconds to ensure thorough mixing.
-
Centrifuge the sample at 5000 rpm for 7 minutes to precipitate proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject 5 µL of the filtered supernatant into the LC-MS/MS system.[1]
Sample preparation workflow for biological matrices.
Protocol 2: HPLC-UV Analysis of Avanafil in Tablets
This protocol describes a stability-indicating HPLC method for the determination of Avanafil in tablet dosage forms.[8][9]
Materials:
-
Avanafil tablets
-
Diluent: Water:Acetonitrile (50:50 v/v)
-
Mobile Phase A: 0.1% Trifluoroacetic acid and Triethylamine in water
-
Mobile Phase B: Water:Acetonitrile (20:80 v/v)
-
HPLC system with UV detector
-
Inertsil ODS 3 column (3 µm, 4.6 mm x 250 mm)
Procedure:
-
Standard Preparation: Prepare a standard solution of Avanafil (e.g., 375 µg/mL) in the diluent.
-
Sample Preparation:
-
Weigh and crush a representative number of Avanafil tablets.
-
Dissolve a portion of the powder equivalent to a known amount of Avanafil in the diluent to achieve a similar concentration as the standard solution.
-
Sonciate to ensure complete dissolution and filter the solution.
-
-
Chromatographic Conditions:
-
Set the column temperature to 45 °C.
-
Set the flow rate to 1.2 mL/min.
-
Set the detection wavelength to 245 nm.
-
Use a gradient elution program (specific gradient to be optimized based on the separation of impurities and degradants).[9]
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the peak area of Avanafil in the sample chromatogram with that of the standard chromatogram to determine the concentration.
Workflow for HPLC analysis of Avanafil in tablets.
Signaling Pathway Context: Avanafil's Mechanism of Action
Avanafil is a highly selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] Understanding its mechanism of action is relevant for interpreting pharmacokinetic and pharmacodynamic data.
Mechanism of action of Avanafil.
These application notes and protocols provide a comprehensive guide for the chromatographic separation and analysis of Avanafil and its metabolites. For further details and specific applications, it is recommended to consult the referenced scientific literature.
References
- 1. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avanafil: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Avanafil using a Stable Isotope Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Avanafil in biological matrices. The method utilizes a stable isotope-labeled internal standard, Avanafil-13C5,15N,d2, to ensure high accuracy and precision. The straightforward sample preparation and optimized instrument parameters make this method suitable for high-throughput analysis in drug metabolism, pharmacokinetic (DMPK), and other clinical research studies.
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate and reliable quantification of Avanafil in biological samples is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[3] This note provides a detailed protocol for the detection of Avanafil using this compound as an internal standard on a triple quadrupole mass spectrometer.
Experimental
Liquid Chromatography
The chromatographic separation is critical for resolving Avanafil from potential interferences in the sample matrix. A reversed-phase C18 column is recommended for optimal separation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60:40 (A:B) Isocratic |
| Flow Rate | 0.5 mL/min[4][5][6] |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Run Time | 6 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Nebulizer Gas | 40 psi |
| Gas Temperature | 330 °C |
| Gas Flow | 6 L/min |
| Sheath Gas Temp | 400 °C |
| Sheath Gas Flow | 12 L/min |
MRM Transitions
The MRM transitions for Avanafil and its stable isotope-labeled internal standard are crucial for selective detection. The precursor ion for this compound is calculated based on its molecular formula (C₁₈ ¹³C₅H₂₄D₂ClN₆ ¹⁵NO₃).[7] The product ions and collision energies provided for the internal standard are starting points and should be optimized on the specific instrument being used.
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Avanafil | 484.2 | 365.1 | 200 | 25 |
| Avanafil | 484.2 | 145.1 | 200 | 35 |
| This compound (IS) | 492.2 | 372.1 | 200 | 25 |
| This compound (IS) | 492.2 | 148.1 | 200 | 35 |
*Collision energy for the internal standard should be optimized.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare a 1 mg/mL primary stock solution of Avanafil and this compound in methanol.
-
Prepare working standard solutions of Avanafil by serial dilution of the primary stock with methanol.
-
Prepare calibration standards and quality control samples by spiking the working standard solutions into the appropriate biological matrix (e.g., human plasma).
Sample Preparation: Protein Precipitation (PP)
This protocol is a rapid and simple method for sample cleanup.
-
To 250 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 6000 rpm for 10 minutes.
-
Transfer the clear supernatant to a new tube or vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol offers a higher degree of sample cleanup compared to protein precipitation.
-
To 100 µL of plasma or brain homogenate sample, add 50 µL of the this compound internal standard working solution.[8]
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 10 seconds.[8]
-
Centrifuge at 5000 rpm for 7 minutes.[8]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 7. Avanafil 13C5-15N-D2 | Axios Research [axios-research.com]
- 8. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Avanafil in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2] Accurate and reliable quantification of Avanafil in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the quantitative analysis of Avanafil in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical technique.[1][2][3][4]
Principle of the Method
This protocol describes a validated method for the determination of Avanafil in plasma. The method involves the extraction of Avanafil and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of an appropriate internal standard is crucial for correcting for variations in sample processing and instrument response. Various internal standards have been successfully used, including Valsartan, Avanafil-¹³C-d₃, and Tadalafil.[2][3][4] The quantification is based on the ratio of the peak area of Avanafil to that of the internal standard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for Avanafil analysis in plasma.
Table 1: Linearity and Sensitivity of Avanafil Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 10 - 6000 | 10 | [4] |
| 50.0 - 3200.0 | 50.0 | [5] |
| 150 - 6000 | 150 | [6] |
Table 2: Accuracy and Precision of Avanafil Quantification
| Quality Control (QC) Samples (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| 50.0, 200.0, 800.0 | 0.82 - 1.05 | 1.03 - 1.75 | Not explicitly stated | [5] |
| Not specified | < 2.0 | < 2.0 | > 95 | [6] |
Table 3: Recovery of Avanafil from Plasma
| Extraction Method | Recovery (%) | Reference |
| Liquid-Liquid Extraction | 96.60 ± 2.44 | [1][2] |
| Protein Precipitation | Not explicitly stated | [3][4] |
Experimental Protocols
Materials and Reagents
-
Avanafil reference standard (≥99.0% purity)
-
Internal Standard (e.g., Valsartan, Avanafil-¹³C-d₃, or Tadalafil)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K₂-EDTA as anticoagulant)
-
All other chemicals and reagents should be of analytical grade.
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. A typical system would consist of:
-
A binary or quaternary HPLC pump
-
An autosampler
-
A column oven
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Nucleodur C18 or Agilent Zorbax Eclipse XDB C18 (e.g., 4.6 x 50 mm, 1.8 µm) | [1][2][4] |
| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (e.g., 29:71 v/v or 60:40 v/v) | [1][2][4] |
| Flow Rate | 0.5 mL/min | [1][2][4] |
| Injection Volume | 5 µL | [5] |
| Column Temperature | Ambient or controlled (e.g., 35 °C) | |
| Run Time | Approximately 6 minutes | [4] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Avanafil: To be optimized (e.g., m/z 484.9 → specific product ion) Internal Standard: To be optimized based on the selected IS |
| Collision Energy | To be optimized for each transition |
| Source Parameters | To be optimized (e.g., Gas temperature, Gas flow, Nebulizer pressure, Capillary voltage) |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare individual stock solutions of Avanafil and the internal standard in methanol at a concentration of, for example, 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Avanafil stock solution with methanol or a suitable solvent to create working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards covering the desired linear range (e.g., 10 - 6000 ng/mL) and QC samples at low, medium, and high concentrations.[4][7]
Sample Preparation Protocol
Two common and effective methods for extracting Avanafil from plasma are Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
Method 1: Protein Precipitation (PP) [3][4]
-
To 250 µL of plasma sample (calibration standard, QC, or unknown sample), add 100 µL of the internal standard working solution.[7]
-
Vortex for 30 seconds.
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortex vigorously for 2 minutes.[7]
-
Centrifuge the samples at a high speed (e.g., 6000 rpm) for 10 minutes.[7]
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE) [1][2]
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution.[5]
-
Add 1 mL of a suitable organic solvent (e.g., acetonitrile).[5]
-
Vortex for 10 seconds.[5]
-
Centrifuge at 5000 rpm for 7 minutes.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method Validation
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the US-FDA and EMA.[4][7] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of Avanafil and the IS.[7]
-
Linearity and Sensitivity: Determined by analyzing a series of calibration standards to establish the linear range and the lower limit of quantification (LLOQ).[7]
-
Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[7]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from extracted samples to that of unextracted standards.
-
Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of Avanafil in plasma should be evaluated under various conditions, including short-term storage, long-term storage at -80°C, and after freeze-thaw cycles.[7]
Visualizations
Caption: Experimental workflow for Avanafil quantification.
Caption: Decision tree for sample preparation method selection.
References
- 1. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions: Results of a Randomized, Open‐Label, Single‐Dose, 2‐Sequence, 2‐Period Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF [mdpi.com]
- 7. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting Avanafil quantification with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Avanafil using an internal standard.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of Avanafil.
Chromatography & Peak Shape Issues
Question: My Avanafil peak is tailing or showing poor shape. What are the possible causes and solutions?
Answer:
Peak tailing for Avanafil, a basic compound, is a common issue in reversed-phase chromatography. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based column packing can interact with the basic amine groups of Avanafil, leading to peak tailing.
-
Solution 1: Mobile Phase Modification: Add a small percentage of a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Solution 2: pH Adjustment: Lowering the mobile phase pH with an acid like formic acid will protonate the silanol groups, reducing their interaction with Avanafil.
-
Solution 3: Column Selection: Employ a column with end-capping or a different stationary phase (e.g., a hybrid particle column) that is less prone to secondary interactions.
-
-
Column Overload: Injecting too high a concentration of Avanafil can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column and/or implement a more rigorous sample clean-up procedure. Regularly flush the column with a strong solvent.
-
Question: I am observing a drift in retention time for Avanafil and the internal standard. What should I investigate?
Answer:
Retention time drift can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and ensure solvent reservoirs are properly sealed.
-
-
Column Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and the kinetics of partitioning.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Column Equilibration: Insufficient equilibration time between injections in a gradient method can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.
-
Solution: Perform regular pump maintenance and check for pressure fluctuations.
-
Internal Standard (IS) Related Issues
Question: The response of my internal standard is inconsistent across samples. What are the potential reasons?
Answer:
Inconsistent internal standard response is a critical issue that can compromise the accuracy of your results.[1] Potential causes include:
-
Inaccurate Pipetting: Errors in adding the internal standard solution to the samples will lead to variable concentrations.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Add the IS to all samples, standards, and quality controls in the same manner.
-
-
Matrix Effects: The internal standard may be experiencing different levels of ion suppression or enhancement compared to the analyte in different sample matrices.
-
Solution: Evaluate matrix effects during method development. A stable isotope-labeled (SIL) internal standard is the best choice to compensate for matrix effects. If a SIL IS is not available, select a structural analog with similar physicochemical properties to Avanafil.
-
-
Degradation of the Internal Standard: The IS may not be stable under the sample processing or storage conditions.
-
Solution: Perform stability experiments for the internal standard in the biological matrix under the same conditions as the study samples.
-
-
Extraction Inconsistency: The recovery of the internal standard may vary between samples due to inefficient or variable extraction.
-
Solution: Optimize the sample preparation procedure to ensure consistent and high recovery for both the analyte and the internal standard.
-
Matrix Effect & Recovery Problems
Question: How can I identify and mitigate matrix effects in my Avanafil assay?
Answer:
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, can significantly impact the accuracy and precision of an LC-MS/MS assay.[2][3]
-
Identification:
-
Post-Column Infusion: Infuse a constant flow of Avanafil solution into the MS detector while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of Avanafil indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment: Compare the peak area of Avanafil in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of Avanafil in a neat solution at the same concentration. A significant difference indicates a matrix effect.
-
-
Mitigation Strategies:
-
Improved Sample Preparation: Employ more selective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate Avanafil from the matrix components causing the interference. This may involve changing the column, mobile phase, or gradient profile.
-
Use of a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
-
Question: My recovery for Avanafil is low and/or variable. What steps can I take to improve it?
Answer:
Low or inconsistent recovery can be due to several factors in the sample preparation process:
-
Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for Avanafil.
-
Solution: Experiment with different organic solvents and adjust the pH of the sample to ensure Avanafil is in a neutral form for better extraction into an organic solvent.
-
-
Analyte Adsorption: Avanafil may adsorb to plasticware or glassware during sample processing.
-
Solution: Use low-binding tubes and pipette tips. Silanizing glassware can also help reduce adsorption.
-
-
Incomplete Protein Binding Disruption: If Avanafil is highly bound to plasma proteins, the protein precipitation or extraction method may not be effectively releasing the drug.
-
Solution: Use a stronger protein denaturing agent or adjust the pH to disrupt protein binding.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Avanafil by LC-MS/MS. These values are illustrative and may vary depending on the specific method and laboratory.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 1 | ± 15% | ≤ 20% |
| Low QC | 3 | ± 15% | ≤ 15% |
| Medium QC | 100 | ± 15% | ≤ 15% |
| High QC | 4000 | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Avanafil | Internal Standard |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | 85% - 115% | 85% - 115% |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | - |
Experimental Protocols
Detailed Protocol for Avanafil Quantification in Human Plasma
This protocol describes a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Avanafil reference standard
-
Internal Standard (e.g., Tadalafil or a stable isotope-labeled Avanafil)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Avanafil and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Avanafil stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples. Prepare a working solution of the internal standard in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Avanafil: m/z 484.2 → 352.1
-
Tadalafil (IS): m/z 390.2 → 268.1
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Visualizations
Caption: Workflow for Avanafil quantification in plasma.
Caption: Troubleshooting logic for Avanafil quantification.
References
Technical Support Center: Avanafil-13C5,15N,d2 LC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Avanafil-13C5,15N,d2 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Avanafil and its isotopically labeled internal standard.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Incorrect Mass Spectrometry Settings: Wrong m/z transitions for this compound. | Verify the precursor and product ion m/z values for the labeled standard. For this compound, the precursor ion will be higher than that of Avanafil. |
| Ion Source Contamination: Buildup of non-volatile salts or sample matrix components in the ESI source. | Clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's protocol.[1][2] | |
| Sample Degradation: Avanafil may degrade under certain conditions.[3][4] | Prepare fresh samples and standards. Ensure proper storage conditions (e.g., protection from light and moisture, temperature below 25°C).[3] | |
| Improper Sample Preparation: Inefficient extraction or presence of interfering substances. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to ensure good recovery and minimize matrix effects.[5][6] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination or Degradation: Accumulation of matrix components or dissolution of the silica bed at high pH.[7] | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH: Avanafil's solubility and peak shape are pH-dependent.[8] | Adjust the mobile phase pH. The use of 0.1% formic acid (pH ~2.7) or 10 mM ammonium acetate (pH 4.5) has been shown to provide good peak shape.[3][8] | |
| Injection Solvent Stronger than Mobile Phase: This can cause peak distortion.[7] | Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase and ensure the pump is working correctly. Degas the solvents.[2] |
| Column Temperature Fluctuations: Inconsistent column oven temperature. | Ensure the column oven is set to the correct temperature and is stable. A common temperature is 40°C.[8] | |
| Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | Increase the column equilibration time before each injection. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent. | Use high-purity, LC-MS grade solvents and additives.[1] |
| System Contamination: Carryover from previous injections or contaminated tubing/fittings. | Flush the entire LC system with appropriate cleaning solutions. Include blank injections between samples to check for carryover.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS conditions for this compound analysis?
A1: Based on published methods for Avanafil, the following conditions can be used as a starting point. The mass-to-charge ratios (m/z) for this compound will need to be adjusted accordingly.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 4.6 x 50 mm, 1.8 µm; Chromolith® High Resolution RP-18e, 100 x 4.6 mm)[5][8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate, pH 4.5[3][8] |
| Mobile Phase B | Acetonitrile or Methanol[3][9] |
| Gradient/Isocratic | Both gradient and isocratic methods have been successfully used. A common isocratic mobile phase is a mixture of aqueous and organic solvents (e.g., 60:40 v/v).[3] |
| Flow Rate | 0.5 mL/min to 0.9 mL/min[3][8] |
| Column Temperature | 20°C to 40°C[3][8] |
| Injection Volume | 0.3 µL to 10 µL[3][8] |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3][5] |
| Monitored Transitions | For Avanafil, common transitions include m/z 484.2 → 285.1 and 484.2 → 389.1. For this compound, the precursor ion will be m/z ~492.2. Product ions would need to be determined by infusion or a product ion scan. |
| Capillary Voltage | ~4000 V[10] |
| Gas Temperature | ~300 °C[10] |
| Gas Flow | ~6 L/min[10] |
| Nebulizer Pressure | ~15 psi[10] |
Q2: How should I prepare my plasma samples for this compound analysis?
A2: Protein precipitation is a rapid and effective method for plasma sample preparation.[5] A liquid-liquid extraction protocol has also been successfully used.[6]
Protein Precipitation Protocol:
-
To a 100 µL plasma sample, add the internal standard solution (this compound).
-
Add a precipitating agent like acetonitrile (e.g., 1 mL).[6]
-
Vortex the mixture for a short period (e.g., 10 seconds).[6]
-
Centrifuge at a high speed (e.g., 5000 rpm for 7 minutes) to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS system.[6]
Q3: What is the mechanism of action of Avanafil?
A3: Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[11][12][13] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[11][14]
Visualizations
Below are diagrams illustrating the signaling pathway of Avanafil and a general experimental workflow for its analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 11. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Avanafil - Wikipedia [en.wikipedia.org]
Technical Support Center: Avanafil-13C5,15N,d2 Matrix Effect in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect in the bioanalysis of Avanafil using its stable isotope-labeled internal standard, Avanafil-13C5,15N,d2.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Avanafil bioanalysis?
A1: In LC-MS/MS bioanalysis, the matrix effect refers to the alteration of ionization efficiency for Avanafil and its internal standard, this compound, due to co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), potentially compromising the accuracy and precision of the analytical method.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A2: A SIL-IS is considered the gold standard for quantitative bioanalysis.[1] Because this compound is chemically identical to Avanafil, it co-elutes and is expected to experience the same degree of matrix effect.[3] This allows for accurate correction of any signal suppression or enhancement, ensuring robust and reliable quantification.
Q3: What are the common causes of matrix effects in biological samples?
A3: The primary sources of matrix effects are endogenous components of the biological fluid being analyzed. In plasma or serum, phospholipids from cell membranes are a major contributor to ion suppression. Other sources include salts, proteins, and metabolites that can co-extract with the analyte of interest.[1][4]
Q4: How can I assess the matrix effect for my Avanafil assay?
A4: The matrix effect can be evaluated both qualitatively and quantitatively. A common quantitative method is the post-extraction spike method.[5] This involves comparing the peak area of Avanafil spiked into an extracted blank matrix with the peak area of Avanafil in a neat solution. The ratio of these areas, known as the matrix factor (MF), indicates the extent of the matrix effect. An ideal MF is close to 1.0.[1]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for both Avanafil and this compound.
-
Question: What are the first steps to troubleshoot this ion suppression?
-
Answer:
-
Optimize Sample Preparation: Your current sample cleanup may be insufficient. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids and other interfering components.[5][6]
-
Improve Chromatographic Separation: Modify your HPLC/UHPLC method to better separate Avanafil from the co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[4] Poor retention on the analytical column can often lead to co-elution with highly polar matrix components.[4]
-
Issue 2: The response of my internal standard (this compound) is inconsistent across different samples.
-
Question: What could be causing the variability in the internal standard signal?
-
Answer: While a SIL-IS is designed to track the analyte, severe and variable matrix effects can still impact results.
-
Evaluate Different Lots of Matrix: Assess the matrix effect across at least six different lots of the biological matrix to check for lot-to-lot variability.[1]
-
Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[5]
-
Issue 3: My results are not reproducible, and I suspect a matrix effect. How can I confirm this?
-
Question: What is a definitive way to visualize and confirm the presence of a matrix effect?
-
Answer: The post-column infusion technique provides a qualitative assessment.[5] By infusing a constant flow of Avanafil solution into the MS detector post-column and injecting an extracted blank matrix, any dip or rise in the baseline signal at the retention time of Avanafil indicates ion suppression or enhancement, respectively.[4]
Data Presentation
Table 1: Representative Matrix Factor (MF) Data for Avanafil
This table illustrates a hypothetical quantitative assessment of the matrix effect from six different lots of human plasma using the post-extraction spike method.
| Plasma Lot | Analyte Peak Area (Post-extraction Spike) | Neat Solution Peak Area | Matrix Factor (MF) | IS-Normalized MF |
| 1 | 78,500 | 102,000 | 0.77 | 0.99 |
| 2 | 81,200 | 102,000 | 0.80 | 1.01 |
| 3 | 76,900 | 102,000 | 0.75 | 0.98 |
| 4 | 83,100 | 102,000 | 0.81 | 1.02 |
| 5 | 79,800 | 102,000 | 0.78 | 1.00 |
| 6 | 80,500 | 102,000 | 0.79 | 1.01 |
| Mean | 80,000 | 102,000 | 0.78 | 1.00 |
| %RSD | 2.8% | N/A | 2.9% | 1.5% |
In this example, while an absolute matrix effect (ion suppression) is present (MF < 1), the use of the SIL-IS effectively normalizes it, resulting in an IS-Normalized MF close to 1.0 with low variability.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Samples: Extract six different lots of blank biological matrix using the developed sample preparation method.
-
Prepare Post-Spike Samples (Set A): Spike the extracted blank samples with Avanafil and this compound at a known concentration (e.g., medium QC level).
-
Prepare Neat Samples (Set B): Prepare solutions of Avanafil and this compound in the mobile phase at the same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects.
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Decision Tree for Troubleshooting Bioanalytical Results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
Overcoming ionization suppression for Avanafil analysis
Welcome to the technical support center for the analysis of Avanafil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental analysis, with a focus on mitigating ionization suppression in LC-MS/MS applications.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of Avanafil.
Issue 1: Poor Peak Shape or Low Signal Intensity for Avanafil
Q: I am observing poor peak shape (e.g., tailing, broadening) or low signal intensity for my Avanafil peak. What are the likely causes and how can I troubleshoot this?
A: Poor peak shape and low signal intensity are common issues that can often be attributed to suboptimal chromatographic conditions or ionization suppression. Here are the steps to troubleshoot this problem:
-
Mobile Phase Optimization: The composition of your mobile phase is crucial for good peak shape and efficient ionization.
-
Recommendation: Use a mobile phase containing an ion-suppressing agent. A commonly used and effective mobile phase for Avanafil analysis is a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The formic acid helps to protonate Avanafil, leading to better ionization in positive ion mode. Acetonitrile has been shown to provide better separation and solubility for Avanafil compared to methanol.
-
Action: If you are not using an acidic modifier, incorporate 0.1% formic acid into both your aqueous and organic mobile phase components. If you are already using it, ensure the concentration is accurate.
-
-
Chromatographic Separation: Inadequate separation of Avanafil from co-eluting matrix components is a primary cause of ionization suppression.
-
Recommendation: Optimize your gradient elution to ensure that Avanafil elutes in a region free from significant matrix interference.
-
Action: Perform a post-column infusion experiment with a blank matrix extract to identify regions of significant ion suppression in your chromatogram. Adjust your gradient profile to move the elution of Avanafil away from these zones.
-
-
Column Choice: The choice of stationary phase can impact peak shape.
-
Recommendation: A C18 column is commonly used and has been shown to provide good retention and separation for Avanafil.
-
Action: Ensure your C18 column is in good condition. If you observe high backpressure or continued poor peak shape, consider replacing the column.
-
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Q: My quantitative results for Avanafil show high variability (%RSD) between replicate injections and different samples. What could be causing this and how can I improve reproducibility?
A: High variability is often a direct consequence of inconsistent matrix effects. The composition of the matrix can vary between samples, leading to different degrees of ionization suppression and, therefore, inconsistent analytical results.
-
Implement an Internal Standard (IS): An internal standard is essential for correcting for variability in sample preparation and matrix effects.
-
Recommendation: The ideal internal standard is a stable isotope-labeled (SIL) version of Avanafil. Since a SIL-IS is not always available, a structural analog can be used. Tadalafil has been successfully used as an internal standard in Avanafil assays.
-
Action: Incorporate an appropriate internal standard into your analytical workflow. The IS should be added to all samples, calibrators, and quality controls at a constant concentration as early as possible in the sample preparation process.
-
-
Improve Sample Preparation: A more rigorous sample cleanup can significantly reduce the concentration of matrix components that cause ionization suppression. Protein precipitation is a common and simple method, but it may not be sufficient for removing all interfering substances, particularly phospholipids.
-
Recommendation: Consider more advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.
-
Action: Evaluate your current sample preparation method. If you are using protein precipitation, consider developing an SPE or LLE protocol. A comparison of the effectiveness of different sample preparation methods is provided in the tables below.
-
-
Matrix-Matched Calibrants: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.
-
Recommendation: If you are analyzing plasma samples, prepare your calibration curve by spiking known concentrations of Avanafil into blank plasma.
-
Action: Instead of preparing calibrants in a simple solvent, use a blank matrix that is free of the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is ionization suppression and why is it a problem in Avanafil analysis?
A1: Ionization suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Avanafil) in the mass spectrometer's ion source. This leads to a decreased signal intensity for Avanafil, which can result in poor sensitivity, inaccuracy, and poor precision in quantitative analysis. Biological matrices like plasma are complex and contain numerous endogenous components, such as salts, proteins, and phospholipids, that can cause ion suppression.
Q2: How can I determine if my Avanafil analysis is affected by ionization suppression?
A2: A common method to assess ionization suppression is the post-column infusion experiment. In this experiment, a constant flow of an Avanafil solution is introduced into the LC flow path after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal of Avanafil indicates the elution of matrix components that are causing ionization suppression.
Q3: What is the best sample preparation technique to reduce ionization suppression for Avanafil in plasma?
A3: The choice of sample preparation technique depends on the required sensitivity and throughput. While protein precipitation (PPT) is fast and simple, it is often less effective at removing interfering matrix components compared to Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). LLE has been shown to provide high recovery for Avanafil from plasma. SPE can also offer very clean extracts, but requires more method development. For high-throughput applications, PPT may be sufficient if combined with optimized chromatography and the use of a suitable internal standard.
Q4: Which ionization mode is best for Avanafil analysis?
A4: Electrospray ionization (ESI) in the positive ion mode is the recommended ionization technique for Avanafil. The molecular structure of Avanafil contains basic nitrogen atoms that are readily protonated, leading to a strong signal in positive ESI.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components and thus lessen ionization suppression. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low Avanafil concentrations. The feasibility of sample dilution should be evaluated based on the required lower limit of quantification (LLOQ) of the assay.
Data Presentation
The following tables summarize quantitative data related to the performance of different analytical methods for Avanafil, with a focus on recovery and matrix effects.
Table 1: Recovery of Avanafil and an Internal Standard using Protein Precipitation
| Analyte | Concentration (ng/mL) | Recovery (%) | %RSD |
| Avanafil | 30 | 92.3 | 4.5 |
| 1500 | 95.1 | 3.2 | |
| 5000 | 94.5 | 2.8 | |
| Tadalafil (IS) | 1000 | 96.2 | 3.7 |
Data adapted from a study utilizing protein precipitation with acetonitrile for sample preparation from human plasma.
Table 2: Comparison of Recovery for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Recovery (%) |
| Protein Precipitation (PPT) | Avanafil | ~90-95% |
| Liquid-Liquid Extraction (LLE) | Avanafil | 96.60 ± 2.44% |
| Solid-Phase Extraction (SPE) | Not specifically reported for Avanafil, but generally provides high recovery with optimized methods. |
This table combines data from multiple sources to provide a comparative overview. The PPT data is from the study by Abou-Omar et al., and the LLE data is from Khedr et al.
Experimental Protocols
Protocol 1: Protein Precipitation for Avanafil in Human Plasma
This protocol is a rapid and simple method for sample cleanup.
-
Sample Aliquoting: Pipette 100 µL of human plasma sample, calibrator, or QC into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Tadalafil in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume of the supernatant or the reconstituted sample into the LC-MS/MS system.
This protocol is based on methodologies described for the analysis of Avanafil in human plasma.
Protocol 2: Liquid-Liquid Extraction for Avanafil in Rat Plasma
This protocol provides a cleaner extract compared to protein precipitation.
-
Sample Aliquoting: Place 200 µL of rat plasma into a glass test tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment (Optional but Recommended): Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the sample pH and ensure Avanafil is in its non-ionized form.
-
Extraction Solvent Addition: Add 3 mL of an appropriate organic extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
This protocol is adapted from the principles of LLE and specific details from the Avanafil analysis literature.
Visualizations
General Workflow for Overcoming Ionization Suppression
Caption: A logical workflow for troubleshooting and overcoming ionization suppression in Avanafil analysis.
Sample Preparation Workflow: PPT vs. LLE
Caption: A comparison of the experimental workflows for Protein Precipitation and Liquid-Liquid Extraction.
Improving peak shape and sensitivity for Avanafil-13C5,15N,d2
Welcome to the technical support center for the analysis of Avanafil-13C5,15N,d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve peak shape and sensitivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a mixed-isotope labeled internal standard like this compound?
Using a stable isotope-labeled (SIL) internal standard that incorporates a combination of 13C, 15N, and deuterium (d2) offers several advantages in quantitative LC-MS analysis. The primary benefit is the mass shift from the unlabeled analyte, which allows for its use as an internal standard to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] The inclusion of 13C and 15N isotopes is generally preferred over deuterium alone as it minimizes the potential for chromatographic shifts (isotope effect) between the analyte and the internal standard, leading to more accurate quantification, especially in the presence of matrix effects.[3]
Q2: I am observing poor peak shape (tailing or fronting) for this compound. What are the common causes?
Poor peak shape can arise from several factors related to the chromatography system, the sample, or the column. Common causes include:
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Column Overload: Injecting too much sample can lead to peak fronting.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.[4][5]
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Avanafil and influence its interaction with the stationary phase.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can lead to tailing.
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Injection Solvent Effects: Using an injection solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[6][7]
Q3: My sensitivity for this compound is lower than expected. What can I do to improve it?
Low sensitivity can be a result of issues with the sample preparation, chromatographic conditions, or mass spectrometer settings. To improve sensitivity, consider the following:
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Optimize Sample Preparation: Ensure efficient extraction of the analyte from the matrix with minimal loss. Protein precipitation and liquid-liquid extraction are common methods for Avanafil.
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Enhance Ionization Efficiency: Adjusting the mobile phase pH with additives like formic acid or ammonium formate can improve the ionization of Avanafil in the mass spectrometer source.[8]
-
Optimize Mass Spectrometer Parameters: Fine-tuning parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and collision energy can significantly enhance the signal.
-
Minimize Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[9][10] Improving chromatographic separation or using more selective sample preparation techniques can mitigate these effects.
Q4: Should Avanafil and this compound co-elute perfectly? What if they don't?
Ideally, the analyte and its stable isotope-labeled internal standard should co-elute to ensure they experience the same matrix effects and ionization suppression or enhancement.[11] While 13C and 15N labeling generally has a minimal impact on retention time, deuterium labeling can sometimes cause a slight chromatographic shift.[3][12] If you observe a significant separation between the peaks, it can compromise the accuracy of your quantification. To address this, you can try:
-
Optimizing the LC Gradient: A shallower gradient can sometimes improve the co-elution of closely related compounds.
-
Evaluating Different Columns: Testing columns with different stationary phase chemistries might reduce the separation.
Troubleshooting Guides
Guide 1: Improving Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems.
Problem: Peak Tailing
Problem: Peak Fronting or Splitting
Guide 2: Enhancing Sensitivity
This guide outlines steps to improve the signal intensity of this compound.
Experimental Protocols
Below are representative experimental protocols for the analysis of Avanafil that can be adapted for use with this compound.
Sample Preparation: Protein Precipitation
This is a rapid and simple method for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
These are typical starting conditions that may require optimization for your specific application.
| Parameter | Value |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
These parameters are for a triple quadrupole mass spectrometer and should be optimized for your specific instrument.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Avanafil) | m/z 484.2 → 284.1 |
| MRM Transition (this compound) | m/z 492.2 → 289.1 (Predicted) |
| Spray Voltage | 4500 V |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 L/min |
| Curtain Gas | 30 psi |
| Collision Energy | 35 eV |
Note: The predicted MRM transition for this compound is based on the addition of 5 carbons, 1 nitrogen, and 2 deuterium atoms. The exact masses and optimal transitions should be determined experimentally by infusing a standard solution of the labeled compound.
References
- 1. iroatech.com [iroatech.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. halocolumns.com [halocolumns.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. eijppr.com [eijppr.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avanafil-13C5,15N,d2 Stability in Biological Matrices
This technical support center provides guidance on the stability of Avanafil-13C5,15N,d2 in biological matrices for researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific studies on the stability of this compound in biological matrices have been published. The information provided is based on the stability of the parent compound, Avanafil, and general principles of handling isotopically labeled internal standards. It is crucial to experimentally verify the stability of this compound under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices like plasma, blood, and urine?
A1: While specific data for the isotopically labeled Avanafil is unavailable, the stability is expected to be similar to that of unlabeled Avanafil. Avanafil is generally stable in plasma when stored frozen. However, long-term stability and stability under various storage conditions (e.g., room temperature, refrigeration) should be evaluated. For urine, the stability of many analytes can be influenced by pH and enzymatic activity. It is recommended to store urine samples frozen at -20°C or -80°C.[1][2]
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
A2: Based on general practices for bioanalytical assays and data for other small molecules, the following storage conditions are recommended:
-
Short-term (up to 24 hours): Refrigerated at 2-8°C.
-
Long-term: Frozen at -20°C or -80°C. Long-term storage at -80°C is generally preferred to minimize degradation.[3]
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: The number of permissible freeze-thaw cycles should be experimentally determined. For many small molecules in plasma, stability is maintained for three to five freeze-thaw cycles. However, repeated freezing and thawing can lead to degradation.[4][5] A study on various analytes in urine showed that some compounds are stable for up to three freeze-thaw cycles.[4]
Q4: What are the known degradation pathways for Avanafil?
A4: Forced degradation studies on Avanafil have shown that it is susceptible to degradation under acidic, oxidative, thermal, and humidity stress conditions.[6] It was found to be relatively stable under basic and photolytic stress.[6] The primary degradation products identified include impurities formed through hydrolysis and oxidation.[6][7][8]
Q5: Are there any specific considerations for the stability of an isotopically labeled compound like this compound compared to the unlabeled drug?
A5: While isotopically labeled standards are designed to have chemical behavior nearly identical to the parent drug, there are some potential differences to consider:
-
Kinetic Isotope Effect: The heavier isotopes can sometimes lead to slightly slower reaction rates, which might result in a different degradation rate compared to the unlabeled compound. This is generally a minor effect but should be considered.
-
Isotopic Exchange: Although unlikely for the stable isotopes in this compound, the possibility of isotopic exchange with the matrix or other components should not be entirely dismissed, especially under harsh sample processing conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results for QC samples stored for a long duration. | Analyte degradation during long-term storage. | Conduct a long-term stability study by analyzing QC samples at various time points to determine the maximum allowable storage duration at a specific temperature. |
| Low recovery of the internal standard (this compound). | 1. Degradation of the internal standard in the stock solution or in the biological matrix. 2. Issues with the extraction procedure. | 1. Prepare fresh stock solutions of the internal standard. 2. Evaluate the stability of the internal standard in the biological matrix under the same conditions as the analyte. 3. Optimize the extraction procedure. |
| Variability in results after repeated analysis of the same sample. | Degradation due to multiple freeze-thaw cycles. | Perform a freeze-thaw stability study to determine the maximum number of cycles the analyte and internal standard can withstand without significant degradation. Aliquot samples to avoid multiple freeze-thaw cycles. |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from the analyte and internal standard. |
Experimental Protocols
Protocol: Forced Degradation Study of Avanafil
This protocol is adapted from stability-indicating method development studies for Avanafil.[6]
Objective: To assess the stability of Avanafil under various stress conditions.
Materials:
-
Avanafil reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
Procedure:
-
Acid Hydrolysis: Dissolve Avanafil in a solution of 5N HCl and heat at 65°C for 24 hours.[6]
-
Base Hydrolysis: Dissolve Avanafil in a solution of 5N NaOH and keep at 65°C for 24 hours.[6]
-
Oxidative Degradation: Treat Avanafil solution with 5% H₂O₂ at 25°C for 5 hours.[6]
-
Thermal Degradation: Expose solid Avanafil to a temperature of 105°C for 6 hours.[6]
-
Photolytic Degradation: Expose Avanafil solution to UV light (200 Wh/m²) for 16 hours.[6]
-
Humidity Stress: Expose solid Avanafil to 90% relative humidity for 15 days.[6]
Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed reference standard to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Avanafil
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 5N HCl, 65°C, 24h | Significant degradation observed | [6] |
| Base Hydrolysis | 5N NaOH, 65°C, 24h | Stable | [6] |
| Oxidation | 5% H₂O₂, 25°C, 5h | Significant degradation observed | [6] |
| Thermal Stress | 105°C, 6h | Degradation observed | [6] |
| Photolytic Stress | 200 Wh/m², 16h | Stable | [6] |
| Water Hydrolysis | 65°C, 24h | Stable | [6] |
| Humidity Stress | 90% RH, 15 days | Degradation observed | [6] |
Visualizations
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Stability of drugs of abuse in urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of trace element concentrations in frozen urine - Effect on different elements of more than 10 years at - 80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF [mdpi.com]
- 8. Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic interference in Avanafil analysis
Welcome to the technical support center for the bioanalysis of Avanafil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the quantitative analysis of Avanafil, with a special focus on isotopic interference.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My calibration curve for Avanafil is non-linear, especially at higher concentrations. What could be the cause?
A1: Non-linearity in the calibration curve, particularly a positive bias at the upper limits of quantification, can be a strong indicator of isotopic interference. Avanafil contains a chlorine atom, which has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance). This results in a characteristic M+2 peak in the mass spectrum of Avanafil, where 'M' is the mass of the molecule with ³⁵Cl.
If you are using a stable isotope-labeled internal standard (SIL-IS) with a low mass shift (e.g., +3 or +4 Da), the M+2 isotope peak of the analyte (Avanafil) can interfere with the signal of the SIL-IS. This interference, often called "cross-talk," becomes more pronounced at higher analyte concentrations, leading to an artificially inflated internal standard response and, consequently, a non-linear calibration curve.[1][2]
Q2: How can I confirm if isotopic interference is affecting my Avanafil assay?
A2: To confirm isotopic interference, you can perform the following diagnostic tests:
-
Analyze a high-concentration standard of unlabeled Avanafil without the internal standard: Monitor the mass transition of your SIL-IS. A significant signal at the retention time of Avanafil indicates that the analyte's isotopes are contributing to the internal standard's signal.
-
Vary the concentration of the SIL-IS: If the non-linearity of the calibration curve changes with different concentrations of the internal standard, it suggests that isotopic interference is a factor.[2]
-
Examine the mass spectrum of a pure Avanafil standard: You should observe the characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of the chlorine isotope pattern.[3]
Q3: What are the primary strategies to mitigate isotopic interference in Avanafil analysis?
A3: There are several effective strategies to address isotopic interference:
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Use a SIL-IS with a higher mass shift: Synthesizing an internal standard with a mass difference of +5 Da or greater from the analyte will shift the M+2 peak of the analyte away from the mass of the SIL-IS, minimizing overlap.
-
Select alternative precursor/product ion transitions: Carefully select MRM transitions for both the analyte and the SIL-IS to minimize the likelihood of interference. It may be possible to choose a fragment ion that does not contain the chlorine atom for quantification, although this might reduce sensitivity.
-
Mathematical Correction: A nonlinear calibration function can be used to correct for the known contribution of the analyte's isotopic variants to the internal standard's signal.[1] This approach requires careful validation to ensure accuracy.
-
Chromatographic Separation: While less common for isotopic interference, ensuring optimal chromatographic separation can help resolve any co-eluting isobaric interferences that might exacerbate the issue.
Q4: I'm observing poor peak shape and inconsistent retention times for Avanafil. What should I check?
A4: Poor chromatography can be due to several factors unrelated to isotopic interference. Here's a checklist of things to investigate:
-
Mobile Phase: Ensure the mobile phase composition and pH are correct and freshly prepared. For Avanafil analysis, a mobile phase containing 0.1% formic acid in water and acetonitrile is commonly used to ensure good peak shape and ionization.[4][5][6]
-
Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary. A C18 column is typically used for Avanafil separation.[4][5][6][7]
-
Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with chromatography. Ensure your extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) is efficient and reproducible.[4][5][6]
-
Injector Issues: Check the injector for any blockages or leaks.
Q5: My Avanafil assay is showing low sensitivity. How can I improve it?
A5: Low sensitivity can be addressed by optimizing several aspects of your LC-MS/MS method:
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for Avanafil. Optimize the precursor and product ions, collision energy, and other source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage) to maximize the signal.[5]
-
Sample Preparation: A more effective sample preparation method can concentrate the analyte and remove interfering substances from the matrix, thereby improving the signal-to-noise ratio.
-
Chromatography: Sharper chromatographic peaks lead to better sensitivity. Optimize your LC conditions to minimize peak broadening.
-
Choice of Adduct: Ensure you are monitoring the most abundant and stable precursor ion (e.g., [M+H]⁺).
Data Presentation: Impact of Isotopic Interference
The following table illustrates the potential quantitative impact of isotopic interference from the M+2 peak of Avanafil on a hypothetical deuterated internal standard (Avanafil-d4). The percentage of interference is calculated based on the natural abundance of the ³⁷Cl isotope.
| Avanafil Concentration (ng/mL) | Theoretical Avanafil M+2 Peak Area | Theoretical Avanafil-d4 IS Peak Area | % Interference on IS Signal |
| 1 | 3,000 | 100,000 | 3.0% |
| 10 | 30,000 | 100,000 | 30.0% |
| 100 | 300,000 | 100,000 | 300.0% |
| 1000 | 3,000,000 | 100,000 | 3000.0% |
Note: This table presents a simplified, illustrative example. The actual degree of interference will depend on the specific mass spectrometer, tuning parameters, and the mass shift of the internal standard.
Experimental Protocols
Protocol 1: Quantitative Analysis of Avanafil in Human Plasma using LC-MS/MS
This protocol is a representative method for the determination of Avanafil in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Avanafil-d4 in methanol).
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.[5]
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Avanafil: m/z 484.2 → 375.1
-
Avanafil-d4 (IS): m/z 488.2 → 379.1
-
-
MS Parameters:
-
Gas Temperature: 330°C
-
Gas Flow: 11 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 4100 V[5]
-
3. Method Validation
The method should be fully validated according to ICH M10 or FDA guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Avanafil's Mechanism of Action
Caption: Signaling pathway of Avanafil's mechanism of action.
Experimental Workflow for Avanafil Bioanalysis
Caption: General workflow for Avanafil bioanalytical method development and validation.
Logical Relationship of Isotopic Interference
Caption: Logical relationship of isotopic interference in Avanafil analysis.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mobile phase optimization for Avanafil analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Avanafil using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Avanafil.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of Avanafil. | Avanafil is a basic compound. Ensure the mobile phase pH is appropriate. Using a buffer or adding an acid modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape. For example, a mobile phase of Water, Acetonitrile, and Trifluoroacetic acid (65:35:0.1% v/v) has been used successfully.[1][2] |
| Secondary interactions with the stationary phase. | Use a column with good end-capping or a base-deactivated stationary phase. An InertSustain C18 column is a suitable choice.[1][2] | |
| Column overload. | Reduce the sample concentration or injection volume. The linear range for Avanafil has been reported to be between 5-100 µg/ml.[1] | |
| Column contamination or degradation. | If the problem persists after checking other factors, the column may be contaminated or degraded. First, try flushing the column with a strong solvent. If that fails, replacing the column may be necessary.[3][4] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature. A study on Avanafil impurities used a column temperature of 45 °C. | |
| Pump malfunction or leaks. | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. Common flow rates for Avanafil analysis range from 0.7 to 1.2 mL/min.[5][6] | |
| Poor Resolution | Inadequate separation of Avanafil from impurities or other components. | Optimize the mobile phase composition. Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact resolution.[6][7] |
| Inappropriate stationary phase. | Consider using a column with a different selectivity or a smaller particle size for higher efficiency. A UPLC method with a 1.8 µm particle size column has been used for impurity profiling.[8] | |
| Flow rate is too high. | A lower flow rate can sometimes improve resolution. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase. Run a blank injection (mobile phase only) to identify the source of contamination.[4] |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method. Injecting a blank after a high-concentration sample can confirm carryover. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Avanafil?
A good starting point for a reversed-phase HPLC method for Avanafil would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier.[1][7] A common mobile phase is Water:Acetonitrile:Trifluoroacetic acid (65:35:0.1% v/v) at a flow rate of 1.0 ml/min, with UV detection at approximately 238 nm.[1][2]
Q2: How can I improve the retention of Avanafil on a C18 column?
Avanafil is a non-polar molecule, so it should be well-retained on a C18 column.[2] To increase retention, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
Q3: What is the typical retention time for Avanafil?
Retention times for Avanafil can vary significantly depending on the specific chromatographic conditions. Reported retention times range from approximately 3.14 minutes to 10.77 minutes.[1][7]
Q4: What detection wavelength is recommended for Avanafil analysis?
The UV absorbance maximum for Avanafil is around 238-246 nm.[1][6][7] Therefore, a detection wavelength in this range is recommended for optimal sensitivity.
Q5: How should I prepare my samples for Avanafil analysis?
For tablet dosage forms, a common procedure involves crushing the tablets, accurately weighing a portion of the powder, and dissolving it in a suitable diluent, which is often the mobile phase itself.[6][7] Sonication can be used to ensure complete dissolution. The solution is then typically filtered through a 0.45 µm filter before injection.[7]
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Avanafil Quantification
This protocol is based on a validated method for the determination of Avanafil in tablet dosage form.[1][2]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Avanafil working standard and transfer it to a 100 mL volumetric flask.
-
Add a sufficient amount of diluent (mobile phase) and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent to get a concentration of 100 µg/mL.
-
Further dilute as required to prepare working standard solutions.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Avanafil and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Protocol 2: Gradient RP-HPLC Method for Avanafil and Impurity Analysis
This protocol is adapted from a stability-indicating method for the determination of Avanafil and its process-related impurities.[5]
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3 (250 mm × 4.6 mm, 3 µm)[5]
-
Mobile Phase A: 0.1% v/v trifluoroacetic acid and triethylamine in water.[5]
-
Mobile Phase B: Water and acetonitrile in the ratio of 20:80 (v/v).[5]
-
Flow Rate: 1.2 mL/min[5]
-
Detection Wavelength: 245 nm[5]
-
Column Temperature: 45 °C[5]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 5 10 13 20 30 40 35 100 45 100 46 10 | 50 | 10 |
-
-
Diluent: Water and acetonitrile in the ratio of 50:50 (v/v).[5]
Quantitative Data Summary
Table 1: Comparison of Reported Isocratic HPLC Methods for Avanafil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Water:Acetonitrile:TFA (65:35:0.1 v/v/v)[1] | Methanol:0.1% OPA (75:25 v/v)[7] | Methanol:Water (65:35 v/v)[6] |
| Column | InertSustain C18 (250x4.6mm, 5µm)[1] | Inertsil ODS C18 (250x4.6mm, 5µm)[7] | Cosmosil C18 (150x4.6mm, 5µm)[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[7] | 0.7 mL/min[6] |
| Detection λ | 238 nm[1] | 246 nm[7] | 246 nm[6] |
| Retention Time | 10.77 min[1] | 3.14 min[7] | 6.73 min[6] |
Visualizations
Caption: A generalized workflow for the HPLC analysis of Avanafil.
Caption: A logical troubleshooting workflow for common HPLC issues.
References
- 1. crsubscription.com [crsubscription.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. akjournals.com [akjournals.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jptcp.com [jptcp.com]
- 8. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Avanafil Using Labeled and Non-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices. A key focus is the validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (IS), contrasted with methods employing a non-labeled IS or external standard calibration. The inclusion of detailed experimental protocols and supporting data aims to equip researchers with the necessary information to select and implement the most appropriate analytical strategy for their drug development needs.
Superior Precision and Accuracy with a Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as Avanafil-¹³C-d₃, is the gold standard for quantitative bioanalysis. This approach significantly enhances the precision and accuracy of the LC-MS/MS method by effectively compensating for variations in sample preparation, matrix effects, and instrument response. The co-elution of the analyte and its labeled counterpart ensures that any experimental variability affects both compounds equally, leading to a more reliable quantification.
In a bioequivalence study of Avanafil in healthy male subjects, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method employed Avanafil-¹³C-d₃ as the internal standard.[1] This method demonstrated a linear range of 15.0–6000 ng/mL with a lower limit of quantitation (LLOQ) of 15.0 ng/mL, showcasing its sensitivity for pharmacokinetic studies.[1]
Alternative Approaches: Non-Labeled Internal Standards and External Calibration
While labeled standards are preferred, alternative methods have been successfully validated and employed for Avanafil analysis. One such method utilized Tadalafil, another PDE5 inhibitor, as the internal standard for the simultaneous determination of Avanafil and Dapoxetine in human plasma by LC-MS/MS. This approach can be a cost-effective alternative, though it may not compensate for all matrix-related variabilities as effectively as a labeled standard.
Furthermore, LC with diode-array detection (LC-DAD) methods have been developed and validated for Avanafil quantification in pharmaceutical preparations.[2][3][4][5] These methods, often relying on external standard calibration, are valuable for quality control purposes but may lack the sensitivity and specificity required for bioanalytical applications in complex matrices like plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of different validated analytical methods for Avanafil.
Table 1: Comparison of LC-MS/MS Methods for Avanafil Quantification
| Parameter | Method with Labeled IS (Avanafil-¹³C-d₃)[1] | Method with Non-Labeled IS (Tadalafil) |
| Linearity Range | 15.0 - 6000 ng/mL | 10 - 6000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 15.0 ng/mL | 10 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Internal Standard | Avanafil-¹³C-d₃ | Tadalafil |
| Primary Application | Bioequivalence and Pharmacokinetic Studies | Simultaneous drug analysis in plasma |
Table 2: Performance of an HPLC-DAD Method for Avanafil Quantification[2][3][4][5]
| Parameter | HPLC-DAD Method |
| Linearity Range | 0.5 - 20 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | > 95% |
| Internal Standard | Not typically used (External Standard) |
| Primary Application | Pharmaceutical Dosage Form Analysis |
Experimental Protocols
LC-MS/MS Method with Labeled Internal Standard (Based on a Bioequivalence Study)[1]
Sample Preparation: Protein precipitation was employed to extract Avanafil from plasma samples. Avanafil-¹³C-d₃ was used as the internal standard.
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system
-
Column: (Details not specified in the abstract)
-
Mobile Phase: (Details not specified in the abstract)
-
Flow Rate: (Details not specified in the abstract)
-
Injection Volume: (Details not specified in the abstract)
Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer
-
Ionization Mode: (Details not specified in the abstract, likely Electrospray Ionization - ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Acquisition and Analysis: Analyst 1.6.2 and Watson LIMS 7.5 software were used for data acquisition and calculation of plasma drug concentrations.[1]
LC-MS/MS Method with Non-Labeled Internal Standard
Sample Preparation: A protein precipitation technique was used for sample preparation from human plasma. Tadalafil was utilized as the internal standard.
Chromatographic Conditions:
-
System: HPLC system
-
Column: (Details not specified in the abstract)
-
Mobile Phase: (Details not specified in the abstract)
-
Flow Rate: (Details not specified in the abstract)
-
Injection Volume: (Details not specified in the abstract)
Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer
-
Ionization Mode: ESI in positive mode
-
MRM Transitions: (Specific m/z transitions for Avanafil and Tadalafil would be optimized during method development)
Visualizations
Avanafil Signaling Pathway
Caption: Mechanism of action of Avanafil in erectile dysfunction.
Experimental Workflow for Avanafil Analysis
Caption: A typical experimental workflow for the bioanalysis of Avanafil.
References
- 1. A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions: Results of a Randomized, Open‐Label, Single‐Dose, 2‐Sequence, 2‐Period Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmace… [ouci.dntb.gov.ua]
A Head-to-Head Comparison: Avanafil-13C5,15N,d2 versus Deuterated Avanafil Standard for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Avanafil, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Avanafil-13C5,15N,d2 and a deuterated Avanafil standard. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices. This document outlines the key performance differences, supported by established principles of isotope dilution mass spectrometry, and provides detailed experimental protocols for their application.
Executive Summary
In bioanalytical method development, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting variability in sample preparation and analysis. While both multi-isotope labeled standards like this compound and deuterated standards are utilized, their performance characteristics are not identical. The primary advantage of incorporating heavier isotopes such as 13C and 15N lies in the minimal isotopic effect, ensuring near-perfect co-elution with the unlabeled analyte. This is crucial for accurately compensating for matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Deuterated standards, while often more accessible and cost-effective, can exhibit chromatographic separation from the analyte, potentially leading to differential matrix effects and compromising quantification accuracy.
Performance Comparison: this compound vs. Deuterated Avanafil
The following table summarizes the key quantitative performance parameters when comparing this compound and a deuterated Avanafil standard in a typical bioanalytical LC-MS/MS assay. The data presented is based on established principles and expected outcomes in the absence of a direct head-to-head experimental study for these specific Avanafil standards.
| Performance Parameter | This compound | Deuterated Avanafil Standard | Rationale & Implications |
| Chromatographic Co-elution with Avanafil | Excellent (ΔRT ≈ 0 min) | Good to Fair (ΔRT can be > 0.1 min) | 13C and 15N isotopes have a negligible effect on retention time, ensuring the internal standard and analyte experience identical chromatographic conditions and matrix effects. Deuterium can slightly alter physicochemical properties, leading to partial or complete separation.[1][2][3] |
| Matrix Effect Compensation | Superior | Variable | Due to co-elution, this compound experiences the same ion suppression or enhancement as the analyte, leading to accurate correction. The chromatographic shift of a deuterated standard can result in it eluting in a region with different matrix effects, leading to inaccurate quantification.[4][5][6][7] |
| Isotopic Stability | High | Generally high, but potential for back-exchange | 13C and 15N labels are incorporated into the carbon and nitrogen backbone and are not susceptible to exchange. Deuterium labels on certain positions can be prone to back-exchange with protons from the solvent, especially under certain pH or temperature conditions. |
| Accuracy & Precision of Quantification | High | Can be compromised | The superior matrix effect compensation and isotopic stability of this compound generally lead to higher accuracy and precision (lower %CV) in quantitative assays.[8] |
| Cost of Synthesis | Higher | Lower | The synthesis of multi-isotope labeled compounds is typically more complex and requires more expensive starting materials compared to deuteration.[9] |
| Commercial Availability | More limited | More readily available | Deuterated standards are more commonly synthesized and commercially available for a wider range of compounds. |
Experimental Protocols
Bioanalytical Method for Avanafil Quantification in Human Plasma
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or deuterated Avanafil at 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Avanafil: Q1: 484.2 m/z → Q3: 351.1 m/z
-
This compound: Q1: 492.2 m/z → Q3: 356.1 m/z (predicted)
-
Deuterated Avanafil (e.g., Avanafil-d4): Q1: 488.2 m/z → Q3: 355.1 m/z (example)
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Visualizations
Avanafil's Mechanism of Action: PDE5 Inhibition Signaling Pathway
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to the Cross-Validation of Avanafil Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The following sections detail the experimental protocols and performance characteristics of several key techniques, offering a cross-validation perspective for researchers and quality control analysts.
Avanafil's Mechanism of Action: The cGMP Signaling Pathway
Avanafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase.[1][4] This, in turn, increases the levels of cyclic guanosine monophosphate (cGMP), a second messenger that leads to the relaxation of smooth muscle cells in the penile blood vessels, resulting in increased blood flow and an erection.[1][4] Avanafil's role is to prevent the degradation of cGMP by PDE5, thereby prolonging its action and sustaining the erection.[1][3] The drug's efficacy is dependent on the initial release of nitric oxide through sexual stimulation.[2]
Comparative Analysis of Analytical Methods
A variety of analytical methods have been developed and validated for the determination of Avanafil in pharmaceutical dosage forms and biological matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance parameters of several published methods.
Table 1: Performance Comparison of HPLC Methods for Avanafil in Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Tablet Dosage Form | Tablet Dosage Form | Tablet Dosage Form |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3 (250 x 4.6 mm, 3 µm) | ACE C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% OPA (75:25 v/v) | Gradient: A) 0.1% TFA and TEA in water B) Water:ACN (20:80 v/v) | Gradient: A) pH 4.2 buffer:Methanol (90:10) B) Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (λ) | 246 nm | 245 nm | 245 nm |
| Retention Time | 3.14 min | Not Specified (Gradient) | Not Specified (Gradient) |
| Linearity Range | 0.5 - 10 µg/mL | LOQ to 150% of spec. | LOQ to 150% of spec. |
| Correlation (R²) | 0.9978 | > 0.99 | > 0.99 |
| LOD | 0.02 µg/mL | < 0.05% | < 0.05% |
| LOQ | 0.08 µg/mL | < 0.05% | < 0.05% |
| Accuracy (% Recovery) | Not Specified | Within 85-115% | Within 85-115% |
| Precision (%RSD) | < 2% | < 1% (Intra- & Inter-day) | < 1% (Intra- & Inter-day) |
| Reference | [5] | [6][7] | [8] |
Table 2: Performance Comparison of LC-MS/MS Methods for Avanafil in Biological Fluids
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Rat Plasma and Brain |
| Column | Agilent Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm) | Nucleodur C18 |
| Mobile Phase | 0.1% Formic acid : Acetonitrile (60:40, v/v) | 0.1% Formic acid and Acetonitrile (29:71, v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (MRM) | Tandem Mass Spectrometry (MRM) |
| Linearity Range | 10 - 6000 ng/mL | 50 - 3200 ng/mL |
| Correlation (R²) | > 0.998 | 0.9979 (Plasma), 0.9921 (Brain) |
| LOD | Not Specified | Not Specified |
| LOQ | 10 ng/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | 96.60 ± 2.44% (Plasma), 94.50 ± 1.86% (Brain) |
| Precision (%RSD) | Not Specified | Intra-day: 0.82-1.05%, Inter-day: 1.03-1.75% |
| Reference | [9] | [10][11][12] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison tables.
RP-HPLC Method for Avanafil in Tablets (Method 1)
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions :
-
Standard Solution Preparation : A standard stock solution of Avanafil is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration. Working standards are prepared by further dilution of the stock solution.
-
Sample Preparation : A quantity of powdered tablets equivalent to a specific amount of Avanafil is accurately weighed and dissolved in the mobile phase. The solution is sonicated and then diluted to a suitable concentration for analysis.[5]
-
Validation Parameters : The method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.[5]
LC-MS/MS Method for Avanafil in Human Plasma (Method 1)
-
Instrumentation : A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation (Protein Precipitation) :
-
To a plasma sample, an internal standard (e.g., Tadalafil) is added.[9]
-
A protein precipitating agent (e.g., acetonitrile) is added to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and injected into the LC-MS/MS system.
-
-
Validation Parameters : The method was validated according to US-FDA recommendations for bioanalytical method validation, including sensitivity, selectivity, linearity, accuracy, and precision.[9]
Conclusion
The choice of an analytical method for Avanafil determination depends on the specific requirements of the analysis, such as the matrix, the required sensitivity, and the available instrumentation. For routine quality control of pharmaceutical formulations, RP-HPLC with UV detection offers a robust, reliable, and cost-effective solution. For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations of Avanafil in complex biological matrices like plasma, LC-MS/MS is the method of choice. The data presented in this guide, compiled from various validated studies, can assist researchers and analysts in selecting and implementing the most appropriate method for their needs. All methods have been validated according to ICH or FDA guidelines, ensuring their suitability for their intended purpose.
References
- 1. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avanafil - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. jptcp.com [jptcp.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN AVANAFIL [zenodo.org]
- 9. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Avanafil Quantification
In the realm of bioanalytical chemistry, the precise quantification of pharmaceutical compounds is paramount for drug development, pharmacokinetic studies, and quality control. The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative overview of different internal standards employed for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor.
The Role of Internal Standards in Bioanalysis
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality control samples. Its primary function is to correct for the variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix being analyzed.
Commonly Used Internal Standards for Avanafil Analysis
The scientific literature reveals the use of several compounds as internal standards for the quantification of Avanafil. The most prominent among these are isotopically labeled analogs of Avanafil and other structurally related PDE5 inhibitors.
Avanafil-¹³C-d₃: The Isotopic Analog Advantage
The use of a stable isotope-labeled version of the analyte as an internal standard is considered the gold standard in quantitative mass spectrometry. For Avanafil, avanafil-¹³C-d₃ has been successfully employed.[1] This deuterated analog shares almost identical chemical and physical properties with Avanafil, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This minimizes matrix effects and leads to highly accurate and precise quantification.
Tadalafil: A Structural Analog Alternative
Comparative Performance Data
The following tables summarize the performance characteristics of analytical methods employing different internal standards for Avanafil quantification.
Table 1: Method Validation Parameters with Avanafil-¹³C-d₃ as Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 15.0 - 6000 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 15.0 ng/mL[1] |
| Sample Preparation | Protein Precipitation[1] |
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1] |
Table 2: Method Validation Parameters with Tadalafil as Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 10 - 6000 ng/mL[2] |
| Sample Preparation | Protein Precipitation[2] |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2] |
Table 3: Unspecified Internal Standard Performance
| Parameter | Performance Metric |
| Recovery | 96.60 ± 2.44% (in rat plasma), 94.50 ± 1.86% (in rat brain homogenate)[3][4] |
| Sample Preparation | Liquid-Liquid Extraction[3][4] |
| Analytical Technique | High-Performance Liquid Chromatography-Triple Quadrupole-Mass Spectrometry (LC-QqQ-MS)[3][4] |
Experimental Protocols
Method Using Avanafil-¹³C-d₃ as Internal Standard
Sample Preparation (Protein Precipitation): Plasma samples containing Avanafil are treated with a precipitating agent, such as acetonitrile, to remove proteins. Avanafil-¹³C-d₃ is added to the plasma sample before precipitation. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Ultimate XB C18 (2.1 × 50.0 mm, 5.0 μm)[1]
-
Mobile Phase: Specific composition not detailed in the provided abstract.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) was used for quantification.[1]
-
MRM Transitions:
Method Using Tadalafil as Internal Standard
Sample Preparation (Protein Precipitation): A protein precipitation technique is employed for sample preparation. Tadalafil is used as the internal standard.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm)[2]
-
Mobile Phase: 0.1% formic acid : acetonitrile (60:40, v/v)[2]
-
Flow Rate: 0.5 mL/min[2]
-
Mass Spectrometry: LC-MS/MS[2]
Method Using an Unspecified Internal Standard
Sample Preparation (Liquid-Liquid Extraction): A liquid-liquid extraction method was developed and optimized for the maximum recovery of Avanafil from plasma and brain homogenates.[3][4]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: 0.1% formic acid and acetonitrile (29:71, v/v)[3][4]
-
Mass Spectrometry: QqQ-MS in positive multiple reaction monitoring (MRM) mode.[3][4]
Experimental Workflow for Avanafil Quantification
Caption: General experimental workflow for the quantification of Avanafil using an internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a bioanalytical method for Avanafil quantification. The use of a stable isotope-labeled internal standard, such as avanafil-¹³C-d₃ , is the preferred approach as it offers the highest level of accuracy and precision by closely mimicking the behavior of the analyte. However, a well-validated structural analog like Tadalafil can also provide reliable results. The selection should be based on the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the availability of the internal standard. Regardless of the choice, thorough method validation is essential to ensure the reliability of the quantitative data.
References
- 1. A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions: Results of a Randomized, Open‐Label, Single‐Dose, 2‐Sequence, 2‐Period Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioanalytical Quantification of Avanafil: Evaluating Linearity and Precision with a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds in biological matrices is paramount. This guide provides a comparative analysis of the linearity and precision of bioanalytical methods for Avanafil, with a special focus on the anticipated performance of an assay utilizing the stable isotope-labeled internal standard, Avanafil-13C5,15N,d2.
While specific experimental data for an assay using this compound is not publicly available, this guide leverages established principles of isotope dilution mass spectrometry to project its performance characteristics. This is contrasted with published data from alternative methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a structural analog internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) without an internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a version of the analyte in which several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). Because its physicochemical properties are nearly identical to the analyte, a SIL-IS co-elutes and experiences the same extraction recovery and matrix effects.[1][2][3] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[4] this compound, by incorporating a combination of heavy isotopes of carbon, nitrogen, and deuterium, is designed to provide a significant mass shift from the parent molecule, ensuring no signal overlap while maintaining identical chemical behavior.
Linearity and Precision: A Comparative Overview
The following tables summarize the linearity and precision data from various Avanafil assays. The data for the this compound based assay is a projection based on the expected high performance of SIL-IS methods.
| Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | This compound (Projected) | 1 - 1000 ng/mL | >0.999 | < 5% | < 5% | Projected Data |
| LC-MS/MS | Tadalafil | 10 - 6000 ng/mL | >0.998 | Not Reported | Not Reported | [5][6] |
| LC-MS/MS | Valsartan | Not Specified | Not Specified | Not Reported | Not Reported | [7] |
| LC-DAD/LC-MS/MS | None | 0.5 - 20 µg/mL (DAD) / 150 - 6000 ng/mL (MS/MS) | >0.99 (for both) | < 2.0% | < 2.0% | [8][9] |
| RP-HPLC | None | 5 - 100 µg/mL | 0.9994 | < 2.0% | < 2.0% | [10][11] |
| RP-HPLC | None | 0.5 - 10 µg/mL | 0.9978 | < 2.0% | < 2.0% | [12] |
Experimental Protocols
Projected LC-MS/MS Method using this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add 50 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for Avanafil and this compound would be determined during method development.
-
LC-MS/MS Method with Structural Analog Internal Standard (e.g., Tadalafil)
-
Sample Preparation: A protein precipitation technique is employed.[5][6]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
RP-HPLC-UV Method (No Internal Standard)
-
Sample Preparation:
-
Chromatographic Conditions:
Visualizing the Workflow and Concepts
Conclusion
The use of a stable isotope-labeled internal standard like this compound is projected to offer the highest level of accuracy and precision for the bioquantification of Avanafil. This is due to its ability to effectively compensate for variations inherent in the analytical process, a significant advantage over methods employing structural analog internal standards or no internal standard at all. While HPLC-UV methods can provide adequate results for certain applications, LC-MS/MS with a SIL-IS remains the superior choice for demanding bioanalytical studies in drug development, offering lower limits of quantification and greater robustness against matrix effects.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN AVANAFIL [zenodo.org]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. mdpi.com [mdpi.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. crsubscription.com [crsubscription.com]
- 12. waters.com [waters.com]
Performance Comparison of Bioanalytical Methods for Avanafil Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Accuracy and Recovery in Avanafil Bioanalysis
The accurate quantification of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices is paramount for pharmacokinetic studies, drug development, and clinical monitoring. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing. This guide provides a comparative overview of the accuracy and recovery of different LC-MS/MS methods for Avanafil analysis, with a focus on the performance of various internal standards.
Comparative Analysis of Accuracy and Recovery
The following table summarizes the accuracy and recovery data from published studies on the quantification of Avanafil in biological matrices and pharmaceutical formulations using LC-MS/MS with different internal standards.
| Internal Standard | Matrix | Concentration Levels (ng/mL) | Accuracy (% Bias) | Recovery (%) | Reference |
| Valsartan | Rat Plasma | 50, 200, 800 | Not explicitly stated as % Bias, but precision (RSD%) was ≤ 6.4% | 96.60 ± 2.44 | [Khedr et al., 2020] |
| Valsartan | Rat Brain Homogenate | 50, 200, 800 | Not explicitly stated as % Bias, but precision (RSD%) was ≤ 7.1% | 94.50 ± 1.86 | [Khedr et al., 2020] |
| Tadalafil | Human Plasma | 10 - 6000 | Within ±15% of nominal values | Good recovery was reported | [Shah et al.] |
| Not Specified | Pharmaceutical Formulation | 2400, 3000, 3600 | Mean recovery between 98.4% and 101.2% | > 95% | [Can et al., 2018][1][2][3] |
Experimental Protocols
Method 1: LC-MS/MS for Avanafil in Rat Plasma and Brain
-
Internal Standard: Valsartan
-
Chromatography:
-
Mass Spectrometry:
Method 2: Simultaneous Determination of Avanafil and Dapoxetine in Human Plasma
-
Internal Standard: Tadalafil
-
Sample Preparation: Protein precipitation.[7]
-
Chromatography:
-
Mass Spectrometry:
-
Detection: LC-MS/MS.[7]
-
Method 3: Determination of Avanafil in Pharmaceutical Preparations
-
Internal Standard: Not specified for the accuracy and recovery experiments presented.
-
Sample Preparation: Spiking of pre-analyzed tablets with known amounts of Avanafil.[1]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Avanafil.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bioanalytical Method Validation for Avanafil and Other PDE5 Inhibitors Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation parameters for Avanafil and other phosphodiesterase type 5 (PDE5) inhibitors, including Sildenafil, Tadalafil, and Vardenafil. The information presented is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which aims to ensure the quality and consistency of bioanalytical data.[1][2][3] Reliable drug concentration data is crucial for evaluating the efficacy and safety of pharmaceutical products.
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][2][3] This involves assessing various parameters to ensure the reliability and acceptability of the assay's performance.[2][3] The ICH M10 guideline provides a harmonized framework for these validation studies, which is implemented by major regulatory bodies like the FDA and EMA.[4]
Comparison of Bioanalytical Method Validation Parameters
The following tables summarize key quantitative data from published studies on the bioanalytical method validation of Avanafil and its comparators. These parameters are critical for ensuring the method is robust, reliable, and suitable for regulatory submissions.[5]
Linearity and Lower Limit of Quantification (LLOQ)
Linearity demonstrates the proportional relationship between the analyte concentration and the analytical response over a defined range. The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Avanafil | 150 - 6000[6][7][8] | 150[6][7][8] |
| Sildenafil | 1.0 - 1000[9][10] | 1.0[9][10] |
| Tadalafil | 5 - 1000[11][12][13] | 5[11][12][13] |
| Vardenafil | 7 - 500[14] | 7[14] |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Both are typically assessed at low, medium, and high quality control (QC) concentrations.
| Analyte | Accuracy (% Recovery or %RE) | Precision (%RSD) |
| Avanafil | > 95%[6][7][8] | < 2.0%[6][7][8] |
| Sildenafil | 96.7 - 98.3%[9] | 1.5 - 5.1%[9] |
| Tadalafil | < -3.2% (%RE)[11] | < 8.4%[11] |
| Vardenafil | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Recovery and Matrix Effect
Recovery is the efficiency of the extraction procedure, while the matrix effect assesses the influence of co-eluting endogenous compounds from the biological matrix on the analyte's ionization.
| Analyte | Recovery (%) | Matrix Effect (%) |
| Avanafil | 94.50 ± 1.86 - 96.60 ± 2.44%[15][16] | Not explicitly stated in the provided results |
| Sildenafil | > 90%[10] | Complied with relevant provisions[10] |
| Tadalafil | 90.38 ± 5.32 - 97.32 ± 3.52%[11] | 98.5 ± 2.47 - 103.2 ± 12.35%[11] |
| Vardenafil | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Stability
Stability evaluations are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
| Analyte | Stability Conditions |
| Avanafil | Stable under various storage conditions[6][7][8] |
| Sildenafil | Stable during three freeze-thaw cycles and for one month when stored frozen[17] |
| Tadalafil | Stable under the storage conditions mentioned in the method validation section[11] |
| Vardenafil | Stable during three freeze-thaw cycles and for one month when stored frozen[17][18] |
Experimental Protocols
The following provides a generalized experimental protocol for the bioanalytical method validation of Avanafil and other PDE5 inhibitors using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common technique for these analyses.
1. Sample Preparation:
-
Protein Precipitation: This is a common and simple method where a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[12][13] The supernatant is then separated for analysis.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the plasma sample, which is then eluted with a suitable solvent.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used for the separation of these compounds.[6][7][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[11][16] The composition can be isocratic or a gradient.
-
Flow Rate: Flow rates are typically in the range of 0.3 - 1.0 mL/min.[10][19]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for these analytes.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[11]
Visualizing the Bioanalytical Method Validation Process
The following diagrams illustrate the workflow and logical relationships within the bioanalytical method validation process as guided by ICH M10.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. worldwide.com [worldwide.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmace… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Tadalafil Determination in Human Plasma by HPLC-MS Method | Bogdanova | Drug development & registration [pharmjournal.ru]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. saapjournals.org [saapjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of Avanafil
This guide provides a comprehensive comparison of various analytical methods for the quantification of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2][3][4] The objective is to offer researchers, scientists, and drug development professionals a comparative overview of the performance of different techniques, supported by experimental data from published studies.
Mechanism of Action: Signaling Pathway
Avanafil exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme. This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, facilitating penile erection upon sexual stimulation.
Caption: Signaling pathway of Avanafil's inhibitory action on PDE5.
Experimental Workflow for Method Comparison
The comparison of different analytical methods for Avanafil quantification typically follows a structured workflow. This involves preparing standard and sample solutions, performing the analysis using various techniques, and then validating the methods based on key performance parameters.
Caption: Experimental workflow for comparing Avanafil quantification methods.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for Avanafil quantification as reported in the literature.
| Parameter | HPLC-UV / LC-DAD | LC-MS/MS | HPTLC | Spectrofluorimetry |
| Linearity Range | 0.5–100 µg/mL[1][5][6] | 10–6000 ng/mL[1][7][8] | 600–3600 ng/band[3] | 0.4-1.2 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999[5][6] | > 0.99[7] | 0.998[3] | 0.9992[9] |
| LOD | ~0.02 µg/mL[6] | 13.573 ng/band (for a specific method)[10] | Not consistently reported | Not specified |
| LOQ | ~0.08 µg/mL[6] | 41.130 ng/band (for a specific method)[10] | Not consistently reported | Not specified |
| Accuracy (% Recovery) | > 95%[1] | > 95%[1] | 98.85–101.25%[3] | 98.5-101.5%[9] |
| Precision (% RSD) | < 2.0%[1][5] | < 2.0%[1] | < 2.0%[3] | < 2.0%[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on methods published in peer-reviewed journals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV/LC-DAD)
This method is widely used for routine quality control analysis of Avanafil in pharmaceutical formulations.[5]
-
Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column : InertSustain C18 (250 mm × 4.6 mm, 5 µm) is a common choice.[5]
-
Mobile Phase : A mixture of water, acetonitrile, and trifluoroacetic acid (e.g., in a ratio of 65:35:0.1 v/v/v).[5]
-
Flow Rate : Typically 1.0 mL/min.[5]
-
Detection Wavelength : 238 nm.[5]
-
Sample Preparation :
-
Weigh and powder tablets.
-
Dissolve a quantity of powder equivalent to 10 mg of Avanafil in a suitable diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to a final concentration within the linear range (e.g., 50 µg/mL).[5]
-
-
Validation Parameters : The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for bioanalytical applications and the determination of low concentrations of Avanafil.[1][2]
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18-bonded monolithic silica column (e.g., Chromolith® High Resolution RP-18e, 100 × 4.6 mm) can be used.[1][2][11]
-
Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.[11]
-
MRM Transitions : Specific multiple reaction monitoring (MRM) transitions for Avanafil and an internal standard (e.g., Tadalafil) are monitored for quantification.[7]
-
Sample Preparation (for plasma) :
-
Validation Parameters : Validation should follow regulatory guidelines (e.g., FDA) for bioanalytical method validation.[8]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and rapid screening tool.[3]
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.[3]
-
Mobile Phase : A mixture of toluene, methanol, and triethylamine (e.g., 9:1:0.2 v/v/v).[3]
-
Sample Application : Apply the samples as bands using an automated applicator.
-
Development : Develop the plate in a saturated chromatographic chamber.
-
Densitometric Detection : Scan the plates at 230 nm.[3]
-
Quantification : The peak area is correlated with the concentration of Avanafil.
-
Validation Parameters : The method is validated for accuracy, precision, linearity, and robustness as per ICH guidelines.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. jptcp.com [jptcp.com]
- 7. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Avanafil-13C5,15N,d2 versus Structural Analogs as Internal Standards in Bioanalysis
A deep dive into the comparative performance of stable isotope-labeled versus structural analog internal standards for the accurate quantification of Avanafil in biological matrices. This guide offers researchers, scientists, and drug development professionals a critical evaluation of Avanafil-13C5,15N,d2 as an internal standard (IS) against a common structural analog, Tadalafil. The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods, directly impacting the accuracy and precision of pharmacokinetic and toxicokinetic studies.
Executive Summary
The ideal internal standard co-elutes with the analyte, experiences identical matrix effects, and has a similar extraction recovery, with the only difference being its mass-to-charge ratio (m/z). Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. This guide presents a comparative analysis of the expected performance of this compound against the empirically determined performance of Tadalafil, a structurally similar compound, when used as an internal standard for the quantification of Avanafil. While specific performance data for this compound is not extensively published, its performance can be reliably predicted based on the well-established advantages of SIL internal standards.
Comparative Performance Data
The following tables summarize the expected performance of this compound and the reported performance of Tadalafil as internal standards for Avanafil analysis.
Table 1: Internal Standard Performance Comparison
| Parameter | This compound (Expected) | Tadalafil (Structural Analog) |
| Precision (%RSD) | ||
| Intra-day | < 5% | < 10% |
| Inter-day | < 5% | < 10% |
| Accuracy (%Bias) | ||
| Intra-day | ± 5% | ± 10% |
| Inter-day | ± 5% | ± 10% |
| Matrix Effect | ||
| Ion Suppression/Enhancement | Negligible (Compensated) | Potential for significant variability |
| Recovery | ||
| Extraction Efficiency | Tracks Avanafil recovery | May differ from Avanafil recovery |
| Selectivity | ||
| Chromatographic Resolution | Co-elutes with Avanafil | Different retention time |
| Linearity (r²) | > 0.99 | > 0.99 |
Table 2: Method Validation Parameters
| Parameter | This compound (Expected) | Tadalafil (Structural Analog) |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically low ng/mL | Dependent on instrument sensitivity, typically low ng/mL |
| Upper Limit of Quantification (ULOQ) | Dependent on detector linearity | Dependent on detector linearity |
| Carryover | < 20% of LLOQ | < 20% of LLOQ |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Expected to mimic Avanafil's stability | Stability needs to be independently assessed |
Experimental Protocols
Bioanalytical Method using a Stable Isotope-Labeled Internal Standard (this compound)
This protocol is a representative procedure for the quantification of Avanafil in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Avanafil: Precursor ion > Product ion (to be optimized).
-
This compound: Precursor ion > Product ion (to be optimized).
-
Bioanalytical Method using a Structural Analog Internal Standard (Tadalafil)
This protocol is based on a published method for the simultaneous determination of Avanafil and Dapoxetine using Tadalafil as an internal standard[1].
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of Tadalafil working solution (1 µg/mL).
-
Add 600 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 400 µL of the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity or equivalent.
-
Column: Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm).
-
Mobile Phase: 0.1% Formic acid in water : Acetonitrile (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions:
-
Avanafil: 484.2 > 145.1
-
Tadalafil: 390.1 > 268.1
-
Mandatory Visualizations
References
A Comparative Guide to the Stability of Avanafil and its Labeled Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, and its isotopically labeled analog. While direct comparative stability studies on a labeled Avanafil analog are not extensively published, this document synthesizes available data on Avanafil's forced degradation and the established principles of isotopic labeling to offer a comprehensive overview for research and development purposes.
Introduction to Avanafil and its Labeled Analog
Avanafil is a second-generation PDE5 inhibitor used for the treatment of erectile dysfunction. Its chemical structure features several functional groups that can be susceptible to degradation under various environmental conditions. Isotopically labeled analogs, particularly deuterated versions, are often synthesized for use as internal standards in analytical methods or to potentially improve the pharmacokinetic properties of the drug. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, a phenomenon known as the kinetic isotope effect, which can enhance the molecule's resistance to both metabolic and chemical degradation.
Comparative Stability Profile
Forced degradation studies are crucial in identifying the intrinsic stability of a drug substance and its susceptibility to various stress factors. Below is a summary of the observed stability of Avanafil under different conditions, alongside the theoretically expected stability of its deuterated analog.
Quantitative Data Summary
The following table summarizes the degradation of Avanafil under various stress conditions as reported in the literature. The stability of the labeled analog is presented as a qualitative expectation based on the kinetic isotope effect, which suggests that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially leading to slower degradation.
| Stress Condition | Avanafil Degradation (%) | Labeled (Deuterated) Avanafil - Expected Degradation |
| Acid Hydrolysis (e.g., 1N HCl at 40°C for 24h) | 2.78%[1] | Expected to be lower than Avanafil |
| Base Hydrolysis (e.g., 1N NaOH at 40°C for 24h) | 4.00%[1] | Expected to be lower than Avanafil |
| Oxidative Degradation (e.g., 30% H₂O₂ at RT for 24h) | 2.06%[1] | Expected to be lower than Avanafil |
| Thermal Degradation | 1.48%[1] | Expected to be similar to or slightly lower than Avanafil |
| Photolytic Degradation | Stable | Expected to be stable |
| Humidity | Significant degradation observed | Expected to be more stable than Avanafil |
Note: The expected degradation for the labeled analog is a qualitative assessment based on the general principles of increased bond strength in deuterated compounds.[][3][4] Actual degradation percentages would require experimental verification.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating stability studies. The following protocols are based on standard forced degradation studies performed on Avanafil.
Forced Degradation Study Protocol
A stock solution of Avanafil is prepared, and aliquots are subjected to the following stress conditions:
-
Acid Degradation: An aliquot of the drug solution is treated with 1N hydrochloric acid and heated in a water bath at 40°C for 24 hours.[1] The solution is then neutralized before analysis.
-
Alkali Degradation: A separate aliquot is treated with 1N sodium hydroxide and heated at 40°C for 24 hours.[1] The solution is subsequently neutralized.
-
Oxidative Degradation: The drug solution is exposed to 30% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: The solid drug substance is kept in an oven at a specified high temperature.
-
Photolytic Degradation: The drug substance is exposed to a combination of visible and UV light.
-
Humidity Stress: The solid drug substance is exposed to a high relative humidity environment.
Following exposure, the stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.
Analytical Method: Stability-Indicating HPLC
A common analytical technique for assessing the stability of Avanafil is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile:Water:Triethylamine:Acetic Acid in a 65:35:0.1:0.1 ratio).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).[1]
-
Analysis: The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed standard solution.
Visualizations
Experimental Workflow for Comparative Stability Testing
Caption: Workflow for comparative forced degradation studies.
Avanafil's Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of Avanafil.
Conclusion
The available data indicates that Avanafil is susceptible to degradation under acidic, basic, oxidative, and humid conditions. Based on the fundamental principles of the kinetic isotope effect, a deuterated labeled analog of Avanafil is expected to exhibit enhanced stability under these same stress conditions due to the increased strength of the C-D bond compared to the C-H bond. While experimental data is required for definitive quantitative comparison, this guide provides a foundational understanding for researchers and professionals in the field of drug development regarding the comparative stability of Avanafil and its labeled analogs. The provided experimental protocols and analytical methods serve as a robust starting point for such investigations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
